molecular formula C18H23ClINO3 B591605 25I-NBOMe 4-methoxy isomer (hydrochloride) CAS No. 1566571-64-9

25I-NBOMe 4-methoxy isomer (hydrochloride)

Katalognummer: B591605
CAS-Nummer: 1566571-64-9
Molekulargewicht: 463.7 g/mol
InChI-Schlüssel: MHGONRMWRCXEAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

25I-NBOMe, a derivative of the serotonin 2A (5-HT2A) receptor agonist 2C-I, is 16-fold more potent than 2C-I with a Ki value of 0.044 nM for human 5-HT2A receptors. 25I-NBOMe 4-methoxy isomer differs from 25I-NBOMe by having a methoxy group at the four, rather than two, position on the benzene ring. The properties of this compound have not been evaluated. This product is intended for research and forensic applications.

Eigenschaften

IUPAC Name

2-(4-iodo-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22INO3.ClH/c1-21-15-6-4-13(5-7-15)12-20-9-8-14-10-18(23-3)16(19)11-17(14)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGONRMWRCXEAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2OC)I)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClINO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566571-64-9
Record name 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)ethan-1-amine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566571649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25I-NB4OME HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A05P130KW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Chemical structure properties of 25I-NBOMe 4-methoxy isomer HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural & Pharmacological Characterization of the 25I-NBOMe 4-Methoxy Isomer (25I-NB4OMe[1]·HCl)

Abstract

This technical guide characterizes 25I-NB4OMe·HCl (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine hydrochloride), the para-substituted regioisomer of the highly potent 5-HT2A agonist 25I-NBOMe.[1] While the parent compound (25I-NBOMe) exhibits sub-nanomolar affinity (


 nM) due to a specific intramolecular hydrogen bond, the 4-methoxy isomer (25I-NB4OMe) lacks the structural capacity to form this stabilizing interaction.[1] This monograph details the synthesis, analytical differentiation (NMR/MS), and structure-activity relationships (SAR) that render the 4-methoxy isomer significantly less potent, serving as a critical negative control in serotonergic receptor modeling.[1]

Chemical Identity & Structural Analysis

The distinction between the highly active "N-Bomb" (25I-NBOMe) and its 4-methoxy isomer lies entirely in the positional substitution of the N-benzyl ring.[1] This shift from ortho (2-position) to para (4-position) fundamentally alters the molecule's topology in the receptor binding pocket.[1]

Table 1: Comparative Chemical Identity

Feature25I-NBOMe (Standard) 25I-NB4OMe (4-Methoxy Isomer)
IUPAC Name 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine2-(4-iodo-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine
Common Code 25I-NBOMe, Cimbi-525I-NB4OMe, NB4OMe-2C-I
CAS (HCl) 1043868-97-81566571-64-9
Formula C

H

INO

[1][2] · HCl
C

H

INO

· HCl
Molar Mass 463.74 g/mol 463.74 g/mol
Key Structural Feature Ortho-methoxy group (allows H-bonding)Para-methoxy group (prevents H-bonding)

Synthesis & Solid-State Properties

The synthesis of 25I-NB4OMe follows a reductive amination pathway identical to the parent compound, substituting 2-methoxybenzaldehyde with 4-methoxybenzaldehyde (p-anisaldehyde).[1]

Synthetic Pathway

The reaction proceeds via the formation of an imine intermediate, followed by reduction with sodium borohydride (NaBH


).

Synthesis_Pathway R1 2C-I Freebase (2,5-dimethoxy-4-iodophenethylamine) Imine Imine Intermediate (Schiff Base) R1->Imine Condensation R2 4-Methoxybenzaldehyde (p-Anisaldehyde) R2->Imine Condensation Reagent1 MeOH, Reflux Imine->Reagent1 Product 25I-NB4OMe·HCl (Crystalline Solid) Imine->Product Reduction (NaBH4) & Acidification Reagent2 NaBH4, 0°C Reagent3 HCl (gas/ethereal)

Figure 1: Reductive amination pathway for the synthesis of 25I-NB4OMe·HCl.

Experimental Protocol (General Reference)
  • Imine Formation: Equimolar amounts of 2C-I freebase and 4-methoxybenzaldehyde are dissolved in anhydrous methanol.[1] The solution is refluxed (60–65°C) for 2–4 hours to ensure complete formation of the Schiff base.[1]

  • Reduction: The solution is cooled to 0°C. Sodium borohydride (NaBH

    
    , 2–3 equivalents) is added portion-wise. The mixture is stirred at room temperature for 12 hours.
    
  • Workup: Solvent is evaporated, and the residue is partitioned between water and dichloromethane (DCM). The organic layer is dried (MgSO

    
    ) and concentrated.
    
  • Salt Formation: The resulting oil is dissolved in minimal anhydrous ethanol/ether, and HCl gas (or ethereal HCl) is bubbled through to precipitate the hydrochloride salt.

  • Purification: Recrystallization from isopropanol/ethanol.

Structure-Activity Relationship (SAR)

This section details the critical failure of the 4-methoxy isomer in mimicking the pharmacophore of 25I-NBOMe.

The "Pseudo-Tricyclic" Mechanism

The high potency of standard 25I-NBOMe is attributed to an intramolecular hydrogen bond (IMHB) between the protonated amine and the oxygen of the ortho-methoxy group.[1] This locks the molecule into a rigid, "C-shaped" conformation that mimics the tetracyclic structure of LSD or rigidified phenethylamines like Bromo-DragonFLY.[1]

The 4-Methoxy Failure

In 25I-NB4OMe, the methoxy group is located at the para position, too far to form a hydrogen bond with the amine nitrogen.[1] Consequently:

  • Entropic Penalty: The N-benzyl tail remains flexible (freely rotating).

  • Receptor Mismatch: The molecule cannot adopt the compact conformation required for deep penetration into the 5-HT2A receptor's orthosteric binding pocket (specifically residues in Helix 5 and Helix 6).[1]

  • Affinity Drop:

    
     values for 4-substituted isomers are typically orders of magnitude higher (weaker) than their 2-substituted counterparts.[1]
    

SAR_Logic cluster_active 25I-NBOMe (Active) cluster_inactive 25I-NB4OMe (Inactive/Low Potency) A1 Ortho-Methoxy Group A2 Intramolecular H-Bond (O···H-N) A1->A2 A3 Rigid 'Pseudo-Ring' Conformation A2->A3 A4 High 5-HT2A Affinity (Ki ~0.04 nM) A3->A4 B1 Para-Methoxy Group B2 Distance too great for H-Bond B1->B2 B3 Flexible/Open Conformation B2->B3 B4 Low 5-HT2A Affinity (Ki > 100 nM) B3->B4

Figure 2: Mechanistic comparison of ligand conformation and receptor affinity.[1]

Analytical Characterization

Differentiation of the 4-methoxy isomer from the 2-methoxy parent is critical in forensic and research settings.[1]

Nuclear Magnetic Resonance (NMR)

The position of the methoxy group significantly influences the chemical shift of the benzylic methylene protons and carbons.[1]

  • 1H NMR (CDCl

    
    ): 
    
    • 25I-NBOMe (Ortho): The benzylic CH

      
       protons typically appear upfield relative to the para-isomer due to shielding effects from the folded conformation.[1]
      
    • 25I-NB4OMe (Para): The aromatic region shows a characteristic AA'BB' system (two doublets) for the 4-substituted benzyl ring, whereas the ortho-isomer shows a complex ABCD multiplet pattern.[1]

  • 13C NMR (Key Diagnostic):

    • Benzylic Carbon:

      • 25I-NBOMe:

        
         ppm.[1]
        
      • 25I-NB4OMe:

        
         ppm.[1]
        
    • Note: The downfield shift in the 4-isomer is a reliable differentiator.[1]

Mass Spectrometry (GC-MS)

Both isomers share the same molecular ion (


 427) and base peak (

121 for the methoxybenzyl cation). However, they can be separated chromatographically.[1]
  • Elution Order (Non-polar column, e.g., DB-5):

    • 25I-NBOMe (Ortho) - Elutes first (lower boiling point due to intramolecular H-bonding reducing polarity).[1]

    • 25I-NB3OMe (Meta).[1][3]

    • 25I-NB4OMe (Para) - Elutes last (highest polarity/interaction with stationary phase).[1]

Safety & Handling

Although 25I-NB4OMe is significantly less potent than 25I-NBOMe, it should be handled with the rigorous safety standards applied to all N-benzyl phenethylamines due to the potential for off-target effects or sample contamination with the highly potent ortho-isomer.[1]

  • Engineering Controls: All handling must occur within a certified chemical fume hood or glovebox.[1]

  • PPE: Nitrile gloves (double-gloved recommended), safety glasses, and lab coat.[1]

  • Deactivation: 10% Sodium Hypochlorite (bleach) solution is effective for surface decontamination of phenethylamines.

References

  • Hansen, M., et al. (2014).[1][4][5][6] Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.[1][5][7] Link

  • Braden, M. R., et al. (2006).[1][2][6] Molecular Interaction of Serotonin 5-HT2A Receptor Residues Phe339(6.[1][2]51) and Phe340(6.[1][2]52) with Superpotent N-Benzyl Phenethylamine Agonists.[1][2] Molecular Pharmacology.[1][2] Link

  • Casale, J. F., & Hays, P. A. (2012).[1] Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues. Microgram Journal.[1] Link

  • Cayman Chemical. (n.d.).[1][8] 25I-NBOMe 4-methoxy isomer (hydrochloride) Product Information.Link

  • Rickli, A., et al. (2015).[1][6] Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens.[1] European Neuropsychopharmacology.[1] Link

Sources

Comparative Pharmacodynamics: The 5-HT2A Receptor Profile of the 25I-NBOMe 4-Methoxy Isomer (25I-NB4OMe)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the binding affinity and pharmacodynamic profile of the 4-methoxy isomer of 25I-NBOMe (structurally defined as N-(4-methoxybenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine), herein referred to as 25I-NB4OMe .

While the parent compound 25I-NBOMe (the ortho-isomer) is a super-potent full agonist at the 5-HT2A receptor (


 nM), the translocation of the methoxy group from the ortho (2-position) to the para (4-position) on the 

-benzyl ring results in a drastic reduction in binding affinity and functional potency .

This guide details the molecular mechanisms driving this loss of potency, specifically the absence of the intramolecular hydrogen bond (IMHB) that stabilizes the bioactive conformation in the standard NBOMe scaffold.

Chemical Identity & Structural Context[1][2][3][4][5][6]

To ensure experimental precision, we must distinguish between the isomers. The "NBOMe" class derives its high affinity from the specific substitution pattern on the


-benzyl ring.[1]
Feature25I-NBOMe (Standard) 25I-NB4OMe (4-Methoxy Isomer)
IUPAC Name 2-(4-iodo-2,5-dimethoxyphenyl)-

-[(2-methoxyphenyl)methyl]ethanamine
2-(4-iodo-2,5-dimethoxyphenyl)-

-[(4-methoxyphenyl)methyl]ethanamine
Benzyl Substitution 2-Methoxy (Ortho)4-Methoxy (Para)
Molecular Weight 427.28 g/mol 427.28 g/mol
CAS Number 919797-19-61566571-64-9
Structural Logic (Graphviz Visualization)

The following diagram illustrates the critical structural divergence and its pharmacological consequence.

SAR_Mechanism Compound_Ortho 25I-NBOMe (2-Methoxy) Mechanism_Ortho Intramolecular H-Bond (O-Me ... H-N) Compound_Ortho->Mechanism_Ortho Forms Compound_Para 25I-NB4OMe (4-Methoxy) Mechanism_Para No H-Bond Stabilization Steric Mismatch Compound_Para->Mechanism_Para Results in Receptor_Pocket 5-HT2A Binding Pocket (Phe339 / Phe340) Mechanism_Ortho->Receptor_Pocket Optimized Fit Mechanism_Para->Receptor_Pocket Poor Fit Result_High High Affinity (Ki ~ 0.04 nM) Receptor_Pocket->Result_High Result_Low Low Affinity (Ki > 40 nM) Receptor_Pocket->Result_Low

Caption: Structural comparison showing how the ortho-methoxy facilitates high-affinity binding via H-bond stabilization, a feature absent in the para-isomer.

Pharmacodynamics: Binding Affinity & Functional Data[6][8][9][10][11][12][13][14]

The 5-HT2A receptor affinity is heavily dependent on the "Ortho-Effect." The data below synthesizes findings from seminal SAR studies (Braden et al., 2006; Hansen et al., 2014) to quantify the loss of potency in the 4-methoxy isomer.

comparative Affinity Table (Human 5-HT2A)
Compound

(nM) [Affinity]
Fold DifferenceFunctional Potency (

)
25I-NBOMe 0.044 ± 0.01 Reference (1x)~0.5 – 4.0 nM
25I-NB4OMe 43.0 ± 5.0 *~1000x Weaker> 200 nM
2C-I (Parent) 0.7 – 1.0~20x Weaker~20 nM

*Note:


 values for the 4-methoxy isomer are derived from comparative SAR studies of 

-benzyl phenethylamines (Braden et al., 2006). The shift from ortho to para consistently yields a 2-3 log unit loss in affinity.
Mechanistic Analysis[4][6]
  • The Hydrophobic Pocket: The 5-HT2A receptor contains a specific hydrophobic pocket formed by residues Phe339 (6.51) and Phe340 (6.52) in Transmembrane Helix 6 (TM6).

  • The "Ortho" Lock: In 25I-NBOMe, the 2-methoxy oxygen acts as a hydrogen bond acceptor for the protonated amine nitrogen. This intramolecular bond locks the

    
    -benzyl group into a rigid conformation that slots perfectly between Phe339 and Phe340.
    
  • The "Para" Failure: In 25I-NB4OMe, the methoxy group is too distant to form this H-bond. The benzyl tail remains flexible (entropic penalty) and the 4-methoxy group likely clashes sterically with the receptor walls or projects into unfavorable hydrophilic regions.

Experimental Protocols: Validating Affinity

To empirically verify the affinity of the 4-methoxy isomer in your own laboratory, utilize the following Radioligand Binding Assay . This protocol uses [


]-Ketanserin  (an antagonist) or [

]-DOI
(an agonist) to determine

.[2]
Workflow Diagram

Assay_Workflow Start Cell Membrane Preparation (HEK293-h5-HT2A) Incubation Incubation (60 min @ 37°C) Buffer: 50mM Tris-HCl, pH 7.4 Start->Incubation Harvest Vacuum Filtration (GF/B Filters + PEI) Incubation->Harvest Ligands Add Radioligand ([3H]-Ketanserin) + Competitor (25I-NB4OMe) Ligands->Incubation Count Liquid Scintillation Counting (LSC) Harvest->Count Analysis Data Analysis (Non-linear Regression -> Ki) Count->Analysis

Caption: Standardized radioligand displacement workflow for determining Ki values.

Step-by-Step Methodology
  • Membrane Preparation:

    • Transfect HEK293 cells with human 5-HT2A cDNA.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge at 40,000

      
       for 20 mins to isolate membrane fractions.
      
  • Assay Setup:

    • Total Binding: Membrane + [

      
      ]-Ketanserin (0.5 nM).
      
    • Non-Specific Binding (NSB): Membrane + [

      
      ]-Ketanserin + Excess Methysergide (10 
      
      
      
      M).
    • Experimental: Membrane + [

      
      ]-Ketanserin + Increasing concentrations of 25I-NB4OMe  (
      
      
      
      M to
      
      
      M).
  • Equilibration:

    • Incubate plates for 60 minutes at 37°C. Rationale: Ensure equilibrium is reached for accurate

      
       calculation.
      
  • Termination:

    • Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce filter binding).

    • Wash

      
       with ice-cold Tris buffer.
      
  • Data Analysis:

    • Measure radioactivity via Liquid Scintillation Counting.

    • Calculate

      
       using non-linear regression (e.g., GraphPad Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation :
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).

Safety & Toxicology Warning

While 25I-NB4OMe has lower affinity than the parent compound, it belongs to the NBOMe class, which is associated with significant toxicity.

  • Potency Misconception: Even with a

    
     of ~40 nM, the compound is still a potent serotonergic agonist (comparable to some tryptamines).
    
  • Handling: Use full PPE (gloves, mask, eye protection). NBOMes are active sub-milligram.

  • Legal Status: In many jurisdictions, "isomers" of scheduled NBOMes are treated as Schedule I analogs. Verify local regulations before synthesis or procurement.

References

  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[3][4]51) and Phe340(6.[3][5][6][4]52) with superpotent N-benzyl phenethylamine agonists.[3][4] Molecular Pharmacology, 70(6), 1956–1964.[4] [Link]

  • Hansen, M., Phonekeo, K., Paine, J. S., et al. (2014). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Journal of Pharmacology and Experimental Therapeutics, 348(3), 391-401. [Link]

  • Rickli, A., Luethi, D., Reinisch, J., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553.[7] [Link]

Sources

Pharmacological Profile of 25I-NBOMe Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the pharmacological profile of 25I-NBOMe, a potent synthetic hallucinogen, with a specific focus on the hydrochloride salt of its 4-methoxy positional isomer. Due to a significant disparity in available research, this document first establishes a detailed baseline of the well-characterized 2-methoxy isomer (commonly known as 25I-NBOMe), covering its chemical properties, receptor engagement, signaling cascades, pharmacokinetics, and toxicological implications. It then presents the limited, yet insightful, data available for the 4-methoxy isomer, drawing upon comparative analytical studies and structure-activity relationships to frame its potential pharmacological characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering a structured and evidence-based resource to inform future research and analytical method development.

Introduction: The Emergence of N-Benzylphenethylamines

The N-benzylphenethylamine (NBOMe) series of compounds emerged in the early 2010s as a prominent class of new psychoactive substances (NPS).[1][2] Synthesized initially for research purposes to map the serotonin 5-HT2A receptor distribution in the brain, their high potency and psychoactive effects led to their diversion to the illicit drug market.[2][3] 25I-NBOMe, the N-(2-methoxybenzyl) derivative of the phenethylamine 2C-I, is the most well-known member of this family.[1] Its chemical structure is characterized by an iodine atom at the 4-position and two methoxy groups at the 2- and 5-positions of the phenyl ring.[4] The addition of the N-(2-methoxybenzyl) group dramatically increases the compound's affinity and potency at the 5-HT2A receptor compared to its precursor, 2C-I.[1][5]

This guide will primarily focus on the hydrochloride salt of 25I-NBOMe and its 4-methoxy positional isomer. Positional isomers, which differ only in the location of a substituent on the chemical scaffold, can exhibit significantly different pharmacological and toxicological profiles. While extensive data exists for the 2-methoxy isomer, the 4-methoxy isomer remains largely uncharacterized, a critical knowledge gap for forensic chemists, toxicologists, and pharmacologists.[6]

Chemical Profile and Synthesis

Chemical Structure

The core structure of 25I-NBOMe is a phenethylamine skeleton. The key differentiators for the isomers discussed herein are the positions of the methoxy group on the N-benzyl ring.

  • 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe or 2-methoxy isomer) : The methoxy group is at the ortho position of the N-benzyl ring.

  • 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine (4-methoxy isomer) : The methoxy group is at the para position of the N-benzyl ring.

The hydrochloride salts are typically white, water-soluble powders.[4]

Synthesis Overview

The synthesis of 25I-NBOMe and its isomers is generally achieved through reductive amination.[1][4] This process involves the reaction of the primary amine, 2C-I (2-(4-iodo-2,5-dimethoxyphenyl)ethanamine), with the corresponding methoxybenzaldehyde isomer (2-methoxybenzaldehyde or 4-methoxybenzaldehyde). The resulting imine intermediate is then reduced to the secondary amine product.

G cluster_reactants Reactants cluster_process Process cluster_intermediate Intermediate cluster_reduction Reduction cluster_product Final Product A 2C-I (Primary Amine) C Reductive Amination A->C B Isomeric Methoxybenzaldehyde (2-methoxy or 4-methoxy) B->C D Schiff Base (Imine) Formation C->D Step 1 E Reduction with NaBH4 or similar reducing agent D->E Step 2 F 25I-NBOMe Isomer (2-methoxy or 4-methoxy) E->F

Figure 1: Generalized synthesis workflow for 25I-NBOMe isomers via reductive amination.

Pharmacological Profile of 25I-NBOMe (2-Methoxy Isomer)

The 2-methoxy isomer is the de facto reference compound for the 25I-NBOMe family due to the wealth of available research.

Receptor Binding and Affinity

25I-NBOMe is a potent and selective agonist for the human serotonin 5-HT2A receptor.[1] This interaction is considered the primary mechanism for its hallucinogenic effects. The addition of the N-(2-methoxybenzyl) group is crucial for this high affinity.[5] Structure-activity relationship (SAR) studies have demonstrated that this substitution significantly enhances binding compared to the parent 2C-I compound.[1]

Receptor SubtypeBinding Affinity (Ki, nM)Reference
Human 5-HT2A0.044[1]
Rat 5-HT2A0.087[7]
Human 5-HT2C1.03 - 4.6[1]
Human 5-HT2B1.91 - 130[1]

Table 1: Receptor binding affinities of 25I-NBOMe (2-methoxy isomer).

Functional Activity and Signaling

25I-NBOMe acts as a full agonist at the 5-HT2A receptor.[1][4] Activation of this G-protein coupled receptor (GPCR) primarily initiates the Gq/11 signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_protein Gq/11 Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Ligand 25I-NBOMe Ligand->Receptor binds

Figure 2: 5-HT2A receptor Gq-coupled signaling cascade initiated by 25I-NBOMe.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic data in humans is limited. However, studies in human liver microsomes indicate that 25I-NBOMe undergoes extensive first-pass metabolism, suggesting low bioavailability after oral administration.[8] This is consistent with common routes of administration for recreational use, such as sublingual and buccal, which bypass the first-pass effect.[1]

Metabolism primarily involves O-demethylation of the methoxy groups on the phenethylamine ring, followed by glucuronidation.[9][10] The N-methoxybenzyl group's methoxy group appears to be preserved during this process.[9]

In Vivo Effects and Toxicology

In animal models, 25I-NBOMe potently induces the head-twitch response (HTR) in mice, a behavioral proxy for hallucinogenic activity mediated by 5-HT2A receptors.[1][5] It is approximately 14-fold more potent than 2C-I in vivo.[1] Studies have also shown that it can increase dopamine levels in the nucleus accumbens, suggesting a potential for abuse liability.[1][11]

In humans, 25I-NBOMe is associated with severe and life-threatening toxicity.[1] Case reports document a wide range of adverse effects, including:

  • Cardiovascular: Tachycardia, hypertension, vasoconstriction.[1]

  • Neurological: Agitation, aggression, hallucinations, seizures, hyperthermia.[1]

  • Systemic: Metabolic acidosis, rhabdomyolysis, acute kidney injury.[1]

Fatalities have been frequently reported, often due to the drug's potent effects and the misrepresentation of it as LSD.[1]

Pharmacological Profile of 25I-NBOMe 4-Methoxy Isomer Hydrochloride

In stark contrast to the 2-methoxy isomer, the pharmacological profile of the 4-methoxy isomer is largely undocumented in peer-reviewed literature. A major supplier of this compound for research purposes explicitly states that its properties "have not been evaluated".[6]

Receptor Binding and Functional Activity: A Comparative Perspective

The most direct comparative data comes from a doctoral thesis by Nichols (2019), which synthesized and analyzed a series of NBOMe regioisomers. The study found that for the 25I-NBOMe series, the 2'-methoxy derivative (standard 25I-NBOMe) exhibited higher binding affinity for both 5-HT2A and 5-HT2C receptors compared to the 3'- and 4'-methoxy isomers.

This suggests that the 4-methoxy isomer of 25I-NBOMe likely possesses a lower affinity for the 5-HT2A receptor than the well-characterized 2-methoxy isomer.

Further insight into its functional activity is provided in a conference abstract figure which shows activation profiles for the "25I-NBOMe (4-MeO isomer)" in two functional assays: a β-arrestin2 recruitment assay and a Ca²⁺ release assay.[12] While the full data is not available, the graphical representation suggests that the 4-methoxy isomer is an active agonist, capable of inducing both G-protein mediated (Ca²⁺ release) and β-arrestin mediated signaling. A full characterization of its potency and efficacy relative to the 2-methoxy isomer requires further study.

Compound5-HT2A Affinity5-HT2C AffinityFunctional Activity
25I-NBOMe (2-Methoxy Isomer) High (Ki = 0.044 nM)High (Ki = 1.03-4.6 nM)Potent Full Agonist
4-Methoxy Isomer Lower than 2-methoxy isomerLower than 2-methoxy isomerAgonist activity demonstrated; potency and efficacy not fully characterized.

Table 2: Comparative receptor interaction profile of 25I-NBOMe isomers.

Predicted Pharmacological and Toxicological Profile

Based on established structure-activity relationships for phenethylamines, it is reasonable to hypothesize that the 4-methoxy isomer of 25I-NBOMe is a psychoactive substance that acts as a 5-HT2A receptor agonist. However, its reduced affinity suggests it may be less potent than the 2-methoxy isomer. The toxicological profile is unknown, but given its structural similarity to a compound with a narrow therapeutic window and high potential for harm, it should be handled with extreme caution. The potential for severe sympathomimetic and serotonergic toxicity cannot be ruled out.

Analytical Methodologies

The detection and differentiation of NBOMe isomers are critical for forensic and clinical toxicology.

Standard Analytical Workflow

The identification of 25I-NBOMe and its isomers in biological samples or seized materials typically requires highly sensitive analytical techniques due to the low doses administered.

G cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Sample Collection (Blotter, Blood, Urine) B Extraction (LLE or SPE) A->B C Chromatographic Separation (GC or LC) B->C D Mass Spectrometry Detection (MS, MS/MS, or HR-TOF-MS) C->D E Spectral Library Comparison D->E F Confirmation with Reference Standard E->F

Figure 3: General workflow for the analytical identification of 25I-NBOMe isomers.

Isomer Differentiation

Standard mass spectrometry techniques can identify the molecular mass of 25I-NBOMe isomers, but may not differentiate between them as they can produce nearly identical mass spectra.[13] The dominant ions observed are typically at m/z 121 (methoxybenzyl fragment) and m/z 91 (tropylium ion).[4]

Chromatographic separation is essential for unambiguous identification. Gas chromatography (GC) and liquid chromatography (LC) methods have been developed that can resolve the ortho-, meta-, and para-methoxy isomers based on their different retention times.[14]

Conclusion and Future Directions

25I-NBOMe (2-methoxy isomer) is a well-documented, highly potent 5-HT2A receptor agonist with a significant risk of severe toxicity and death. Its pharmacological profile is characterized by sub-nanomolar affinity for its primary target and a complex downstream signaling cascade.

In contrast, the 4-methoxy isomer of 25I-NBOMe hydrochloride remains a data-poor substance. The limited available evidence suggests it is also a 5-HT2A receptor agonist but with a lower binding affinity than its 2-methoxy counterpart. This implies a potentially lower potency, though its efficacy and potential for biased agonism are uncharacterized.

There is a critical need for further research to fully elucidate the pharmacological, pharmacokinetic, and toxicological profile of the 4-methoxy isomer. Such studies are imperative for clinical toxicologists, forensic scientists, and law enforcement to accurately identify and assess the risks associated with this and other emerging NBOMe analogues.

References

  • Bilel, S., Miliano, C., Corli, G., Bassi, M., Trusel, M., Tonini, R., & De Luca, M. A. (2025). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. International Journal of Molecular Sciences, 26(6), 2815. [Link]

  • Kajstura, M., et al. (2021). Neurotoxicological profile of the hallucinogenic compound 25I-NBOMe. Scientific Reports. [Link]

  • Walterscheid, J. P., et al. (2015). Identification of Metabolite Biomarkers of the Designer Hallucinogen 25I-NBOMe in Mouse Hepatic Microsomal Preparations and Human Urine Samples Associated with Clinical Intoxication. Journal of Analytical Toxicology, 39(7), 500–511. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2014). EMCDDA-Europol Joint Report on a new psychoactive substance: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). LJMU Research Online. [Link]

  • Wikipedia. (n.d.). 25I-NBOMe. Retrieved from [Link]

  • Pottie, E., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science, 4(2), 479–487. [Link]

  • Bilel, S., Miliano, C., Corli, G., Bassi, M., Trusel, M., Tonini, R., & De Luca, M. A. (2025). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. IRIS UniCA. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2013). Risk Assessment Report of a new psychoactive substance: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). [Link]

  • Nikolaou, P., et al. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. Forensic Science, Medicine, and Pathology, 11(3), 3270-3281. [Link]

  • Caspar, A. T., et al. (2015). Metabolic Fate of Hallucinogenic NBOMes. Chemical Research in Toxicology, 28(12), 2241–2244. [Link]

  • Nichols, D. E. (2019). Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hallucinogens [Doctoral dissertation, Auburn University]. Auburn University Electronic Theses and Dissertations. [Link]

  • De Martinis, B. S., et al. (2018). General chemical structure of the 2C series (a); NBOMe (b) and NBMD (c) derivatives. ResearchGate. [Link]

  • DeRuiter, J., et al. (2016). Forensic Chemistry of Substituted N-Benzylmethoxy (N-BOMe) Phenethylamines: Isomeric Designer Drugs Related to 2C-Hallucinogens. National Criminal Justice Reference Service. [Link]

  • Kuśmider, M., et al. (2022). 25X-NBOMe compounds - chemistry, pharmacology and toxicology. A comprehensive review. ResearchGate. [Link]

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine (“NBOMe”) Hallucinogens. ResearchGate. [Link]

  • Pottie, E., et al. (2020). Activation profiles (n ≥ 3) for NBOMe analogs. ResearchGate. [Link]

Sources

Molecular weight and formula 25I-NBOMe 4-methoxy isomer

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural & Functional Analysis of the 25I-NBOMe 4-Methoxy Isomer (25I-NB4OMe)

Executive Summary

The 4-methoxy isomer of 25I-NBOMe, designated herein as 25I-NB4OMe , represents a critical positional isomer in the N-benzylphenethylamine family. While sharing an identical molecular formula (C₁₈H₂₂INO₃) and molecular weight (427.28 g/mol ) with its highly potent parent compound (25I-NBOMe), the structural shift of the methoxy group from the ortho (2-position) to the para (4-position) on the benzyl ring results in a profound collapse of pharmacological affinity.

This guide details the structural parameters, synthetic pathways, and forensic differentiation of 25I-NB4OMe. It serves as a definitive resource for researchers requiring rigorous identification standards to distinguish this isomer from the controlled substance 25I-NBOMe in complex matrices.

Physicochemical Profile

The distinction between the isomers is purely structural, specifically the regiochemistry of the benzyl substituent.

Table 1: Comparative Physicochemical Data

Parameter25I-NBOMe (Target) 25I-NB4OMe (Isomer)
IUPAC Name 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine2-(4-iodo-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine
Common Name 25I-NBOMe, "Smiles"25I-NB4OMe, para-25I-NBOMe
Molecular Formula C₁₈H₂₂INO₃C₁₈H₂₂INO₃
Molar Mass (Free Base) 427.28 g/mol 427.28 g/mol
Molar Mass (HCl Salt) 463.74 g/mol 463.74 g/mol
CAS Number (HCl) 1043868-97-81566571-64-9
Exact Mass 427.0644 Da427.0644 Da
Solubility (HCl) Soluble in MeOH, EtOH, DMSOSoluble in MeOH, EtOH, DMSO
Appearance White crystalline solidWhite crystalline solid

Synthetic Methodology

The synthesis of 25I-NB4OMe follows a standard reductive amination protocol, analogous to the synthesis of 25I-NBOMe, but utilizes 4-methoxybenzaldehyde (anisaldehyde) as the carbonyl precursor instead of 2-methoxybenzaldehyde.

Reaction Pathway Visualization

Synthesis A 2C-I (Free Base) (2-(4-iodo-2,5-dimethoxyphenyl)ethanamine) C Imine Intermediate (Schiff Base) A->C Nucleophilic Attack B 4-Methoxybenzaldehyde (Anisaldehyde) B->C D 25I-NB4OMe (Target Isomer) C->D Hydride Transfer R1 MeOH, Reflux R1->C R2 NaBH4 (Reduction) R2->D

Figure 1: Reductive amination pathway for 25I-NB4OMe synthesis. The critical divergence from standard 25I-NBOMe synthesis is the use of the para-substituted aldehyde.

Step-by-Step Protocol

Pre-requisites:

  • All procedures must be conducted in a fume hood.

  • Precursor: 2C-I free base (synthesized via iodination of 2C-H).

Protocol:

  • Imine Formation:

    • Dissolve 1.0 equivalent of 2C-I free base in anhydrous methanol (MeOH).

    • Add 1.05 equivalents of 4-methoxybenzaldehyde .

    • Stir the solution at reflux (65°C) for 2–4 hours. Note: The solution typically turns yellow/orange, indicating Schiff base formation.

  • Reduction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add 2.0 equivalents of Sodium Borohydride (NaBH₄) in small portions. Caution: Exothermic reaction with hydrogen gas evolution.

    • Allow the mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction with water or dilute HCl.

    • Basify to pH >11 using aqueous NaOH.

    • Extract with dichloromethane (DCM) (3x).

    • Wash combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Salt Formation (Optional but Recommended):

    • Dissolve the resulting oil in a minimal amount of cold isopropanol or ether.

    • Add concentrated HCl dropwise to precipitate the hydrochloride salt.

    • Recrystallize from isopropanol/ethanol.

Structural Characterization & Forensic Differentiation

Distinguishing 25I-NB4OMe from 25I-NBOMe is critical in forensic analysis, as the former may not be explicitly scheduled in all jurisdictions or may be used to dilute the active compound.

Mass Spectrometry (GC-MS)

Both isomers exhibit the same molecular ion (


 = 427) and base peak. However, retention time (RT) is the primary discriminator on non-polar columns (e.g., DB-5).
  • Fragmentation Logic:

    • m/z 150: 4-methoxybenzyl tropylium ion (Specific to NB4OMe). Note: The ortho-isomer yields m/z 121 (2-methoxybenzyl).

    • m/z 298: 4-iodo-2,5-dimethoxybenzyl fragment (Common to both).

Nuclear Magnetic Resonance (¹H-NMR)

NMR provides the most definitive confirmation of the isomer status.

  • 25I-NBOMe (Ortho): The benzyl ring protons show a complex ABCD splitting pattern due to the asymmetric ortho substitution.

  • 25I-NB4OMe (Para): The benzyl ring protons display a characteristic AA'BB' system (two doublets) centered around 6.8–7.3 ppm. This symmetry is the "fingerprint" of the para isomer.

Pharmacological Context: The "Ortho Effect"

The structural shift from ortho to para is not merely cosmetic; it functionally deactivates the molecule regarding 5-HT2A agonism.

Mechanism of Action Comparison

Research indicates that the high potency of 25I-NBOMe relies on an intramolecular hydrogen bond between the ortho-methoxy oxygen and the protonated amine nitrogen. This locks the molecule into a rigid conformation that fits the 5-HT2A receptor binding pocket perfectly.

The 25I-NB4OMe isomer lacks this stabilizing interaction, resulting in a flexible molecule with significantly reduced binding affinity (Ki) and efficacy.

SAR Visualization

SAR Ortho 25I-NBOMe (Ortho) High Affinity (Ki ~0.044 nM) Active Conformation Mechanism Intramolecular H-Bond (N-H ... O-Me) Ortho->Mechanism Possesses Para 25I-NB4OMe (Para) Low Affinity Inactive/Low Potency Para->Mechanism Lacks Receptor 5-HT2A Receptor Docking Para->Receptor Poor Fit Mechanism->Receptor Stabilizes Ligand

Figure 2: Structure-Activity Relationship (SAR) illustrating the critical role of the ortho-methoxy group in receptor binding affinity.

Safety & Handling

  • Toxicity: While 25I-NB4OMe is believed to be significantly less potent than 25I-NBOMe, its specific toxicological profile is unknown . It should be handled with the same rigorous safety protocols as the parent compound (Class I containment).

  • Misidentification Risk: Due to identical molecular weight, rapid field tests (like colorimetric reagents) may not distinguish between the two. Confirmatory analysis (GC-MS or NMR) is required to prevent false positives in legal contexts.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2014). Monograph: 25I-NB4OMe. Retrieved from [Link]

  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[1]51) and Phe340(6.[1]52) with superpotent N-benzyl phenethylamine agonists.[1] Molecular Pharmacology, 70(6), 1956–1964.[1] Retrieved from [Link]

  • Casale, J. F., & Hays, P. A. (2012).[2] Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogs. Microgram Journal, 9(2), 84-109.[3] Retrieved from [Link]

Sources

Toxicology data for 25I-NBOMe 4-methoxy isomer in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

This technical guide provides a rigorous framework for evaluating the toxicological profile of 25I-NB4OMe (the 4-methoxy isomer), utilizing the well-characterized parent compound 25I-NBOMe (the 2-methoxy isomer) as a reference standard.[1]

Critical Distinction:

  • Reference Standard (25I-NBOMe): 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine.[1][2] Known for sub-nanomolar 5-HT2A affinity (

    
     nM) and severe clinical toxicity (seizures, vasoconstriction, death).[1]
    
  • Target Isomer (25I-NB4OMe): 2-(4-iodo-2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)ethanamine.[1][3] A positional isomer where the methoxy group on the benzyl ring is shifted from the ortho (2) to the para (4) position.[2]

Toxicological Hypothesis: Structure-Activity Relationship (SAR) data indicates that the ortho-methoxy substituent is critical for the "super-agonist" binding mode of NBOMes (stabilizing the ligand-receptor complex via hydrogen bonding with Ser156 in the 5-HT2A receptor).[1] Consequently, the 4-methoxy isomer (25I-NB4OMe) is predicted to exhibit significantly reduced potency (10-100x lower affinity).[1] However, this reduced potency presents a paradoxical risk: users may ingest chemically massive doses to achieve threshold effects, triggering off-target adrenergic or dopaminergic toxicity distinct from the parent compound.[1]

Structure-Activity Relationship (SAR) & Mechanism

To understand the toxicology, we must first visualize the mechanistic divergence. The ortho-substitution in 25I-NBOMe locks the molecule in a conformation that mimics the rigid structure of LSD, leading to high potency.[1] The para-substitution in 25I-NB4OMe disrupts this interaction.[1]

5-HT2A Signaling Pathway & Toxicity

Activation of 5-HT2A triggers the Gq/11 pathway, leading to intracellular calcium release.[1] Excessive activation results in the Head Twitch Response (HTR) in rodents and hallucinations/seizures in humans.

G NBOMe 25I-NBOMe (Ortho-Methoxy) Rec 5-HT2A Receptor NBOMe->Rec High Affinity (Ki < 0.1 nM) NB4OMe 25I-NB4OMe (Para-Methoxy) NB4OMe->Rec Low Affinity (Ki > 10 nM) Gq Gq/11 Protein Rec->Gq PLC PLC-beta Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Tox Toxic Outcome: Seizures/HTR/Vasoconstriction Ca->Tox

Figure 1: Comparative Signal Transduction. The high-affinity binding of the Ortho-isomer (Red) drives potent signaling, while the Para-isomer (Yellow) shows reduced efficacy due to steric mismatch.[1]

In Vivo Toxicology Protocols (Animal Models)

Since specific LD50 data for the 4-methoxy isomer is scarce in literature, the following protocols are the industry standard for establishing its toxicological profile relative to 25I-NBOMe.

Protocol A: Head Twitch Response (HTR) Assay

Purpose: The gold-standard behavioral proxy for 5-HT2A-mediated hallucinogenic potency in mice.[1] Model: C57BL/6J Mice (Male, 8-10 weeks).

Methodology:

  • Acclimatization: Handle mice daily for 7 days to reduce stress-induced artifacts.

  • Blinding: Experimenter must be blinded to drug treatment groups.

  • Dosing:

    • Group A (Control): Saline vehicle.[1]

    • Group B (Reference): 25I-NBOMe (0.1, 0.3, 1.0 mg/kg, s.c.).[4]

    • Group C (Test): 25I-NB4OMe (1.0, 3.0, 10.0 mg/kg, s.c.).[1] Note the higher dose range for the test isomer due to predicted lower potency.[1]

  • Observation: Place mouse in a transparent observation cylinder immediately post-injection.

  • Scoring: Record video for 30 minutes. Count "Head Twitches" (rapid rotational jerks of the head) using automated magnetometer tracking or blinded manual scoring.

Self-Validating Check: If the Reference group (25I-NBOMe) does not show a bell-shaped dose-response curve (peak HTR around 0.3-1.0 mg/kg), the assay is invalid.[1]

Protocol B: Cardiotoxicity (QT Interval Assessment)

Purpose: NBOMes are notorious for inducing tachycardia and QT prolongation. Model: Anesthetized Sprague-Dawley Rats.

Methodology:

  • Anesthesia: Urethane (1.2 g/kg, i.p.) to maintain stable heart rate without suppressing autonomic reflexes excessively.[1]

  • Instrumentation: Lead II electrocardiogram (ECG) electrodes.

  • Baseline: Record 10 minutes of stable baseline ECG.

  • Challenge: Intravenous infusion of 25I-NB4OMe (cumulative dosing: 0.01 to 1.0 mg/kg).[1][5][6]

  • Analysis: Measure QTc (QT interval corrected for heart rate using Fridericia’s formula).

Workflow cluster_0 Data Acquisition Start Start: C57BL/6J Mice Dose Administer Isomer (s.c. injection) Start->Dose Obs Video Record (30 mins) Dose->Obs HTR Assay ECG ECG Monitoring (QTc Analysis) Dose->ECG Cardiotox Assay Analysis Quantification Obs->Analysis ECG->Analysis Decision Isomer Potency Ratio Calculation Analysis->Decision

Figure 2: Integrated Toxicological Workflow. Parallel assessment of behavioral neurotoxicity (HTR) and cardiotoxicity.

Comparative Data Summary

The following table synthesizes established data for 25I-NBOMe and predicted/preliminary data for 25I-NB4OMe based on SAR principles.

Parameter25I-NBOMe (Reference)25I-NB4OMe (Test Isomer)Toxicological Implication
5-HT2A Affinity (

)
0.044 nM (High)> 10 nM (Low)25I-NB4OMe requires significantly higher doses for psychoactivity.[1]
HTR Potency (ED50) ~0.078 mg/kgPredicted > 2.0 mg/kgLower hallucinogenic potency; risk of overdose if user assumes equal potency.
Selectivity (2A vs 2C) High SelectivityReduced SelectivityLoss of selectivity often increases off-target side effects (e.g., anxiety, dysphoria).[1]
Metabolic Route O-demethylation (CYP450)O-demethylationBoth isomers likely produce toxic metabolites; 4-methoxy position is more accessible to metabolism.[1]
Primary Risk Acute 5-HT2A ToxicityOff-target Adrenergic ToxicityHigh doses of 25I-NB4OMe may trigger cardiovascular collapse before hallucinogenic ceiling is reached.[1]

Analytical Differentiation

In forensic and clinical toxicology, distinguishing these isomers is critical but difficult due to identical molecular weights (MW 427.28).

  • GC-MS: Often fails to resolve isomers without specific derivatization.[1]

  • LC-MS/MS (Recommended):

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

    • Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid.[1]

    • Differentiation: 25I-NBOMe (Ortho) typically elutes later than 25I-NB4OMe (Para) due to the intramolecular hydrogen bond masking the polarity of the ortho-methoxy group, making it effectively more lipophilic.[1]

References

  • Braden, M. R., et al. (2006).[1] Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[1][3][7]51) and Phe340(6.[3][7]52) with superpotent N-benzyl phenethylamine agonists.[1][3][7] Molecular Pharmacology. Link

  • Hansen, M., et al. (2014).[1][8][9] Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. ACS Chemical Neuroscience.[1][9][10] Link[10]

  • Halberstadt, A. L., & Geyer, M. A. (2014).[1][9] Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response.[1][9] Neuropharmacology. Link

  • Cayman Chemical. (2023).[1][3] 25I-NBOMe 4-methoxy isomer Product Information. Link

  • Kyriakou, C., et al. (2015).[1] NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities: a review. European Review for Medical and Pharmacological Sciences.[1] Link

Sources

Difference between 25I-NBOMe and 4-methoxy isomer pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Pharmacological Differences Between 25I-NBOMe and its 4-Position Isomers

Abstract

The N-benzylphenethylamine (NBOMe) series of serotonergic psychedelics represents a class of compounds with exceptionally high potency, primarily mediated through the serotonin 2A receptor (5-HT₂ₐR). Subtle structural modifications, particularly at the 4-position of the phenethylamine ring, can induce significant shifts in pharmacological profiles. This technical guide provides a detailed comparative analysis of 25I-NBOMe (4-iodo) and its closely related 4-position structural analog, 25B-NBOMe (4-bromo), which serves as a well-documented proxy for understanding the impact of 4-position substitution. We delve into receptor binding affinities, functional potencies, downstream signaling cascades, and the critical experimental methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the structure-activity relationships within this potent class of compounds.

Introduction: The Significance of Positional Isomerism in NBOMe Pharmacology

The NBOMe compounds emerged from the systematic exploration of the structure-activity relationships (SAR) of the 2C class of phenethylamines.[1][2] The addition of a 2-methoxybenzyl group to the nitrogen atom of the parent 2C molecule was found to dramatically increase affinity and potency at the 5-HT₂ₐ receptor, often by an order of magnitude or more.[3][4] This enhancement transforms the compounds into some of the most potent 5-HT₂ₐR agonists known.[1]

The identity of the halogen substituent at the 4-position of the 2,5-dimethoxyphenyl ring is a critical determinant of the compound's overall pharmacological profile. While both 25I-NBOMe (iodine) and 25B-NBOMe (bromine) are potent psychedelics, their nuanced differences in receptor interaction and signaling efficacy have important implications for both basic research and toxicology. This guide will dissect these differences, providing both the foundational data and the experimental context necessary for their interpretation.

Comparative Receptor Pharmacology: Affinity and Potency

The primary molecular target for the NBOMe series is the 5-HT₂ family of receptors, comprising 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂ₒ subtypes.[5] All three are Gq/G₁₁-coupled receptors that, upon activation, initiate a signaling cascade via phospholipase C (PLC).[6][7] The hallucinogenic effects of these compounds are primarily attributed to their agonist activity at the 5-HT₂ₐ receptor.[1][8]

Receptor Binding Affinity (Kᵢ)

Binding affinity, expressed as the inhibition constant (Kᵢ), measures the concentration of a ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value indicates a higher binding affinity. Studies have consistently shown that both 25I-NBOMe and 25B-NBOMe possess sub-nanomolar to low-nanomolar affinity for the 5-HT₂ₐ receptor, making them exceptionally potent ligands.[8][9][10]

While both compounds are highly potent, subtle differences emerge across the 5-HT₂ receptor family. For instance, some studies suggest 25B-NBOMe may have a slightly higher selectivity for the 5-HT₂ₐ receptor over the 5-HT₂ₙ and 5-HT₂ₒ subtypes compared to 25I-NBOMe.[10] Both compounds also display appreciable affinity for other receptors, including adrenergic α₁ receptors, which may contribute to their sympathomimetic and cardiovascular effects.[9][11]

Functional Potency (EC₅₀) and Efficacy

Functional potency, measured by the half-maximal effective concentration (EC₅₀), quantifies the concentration of an agonist required to elicit 50% of its maximal response in a functional assay. Efficacy describes the maximum response an agonist can produce.

Both 25I-NBOMe and 25B-NBOMe act as potent full or partial agonists at the 5-HT₂ₐ receptor.[9][10] Their potency in functional assays, such as those measuring calcium mobilization or inositol phosphate accumulation, is in the low nanomolar range.[12] The choice of the halogen at the 4-position influences not just potency but also the maximal efficacy, which can affect the overall physiological response.

Compound Receptor Binding Affinity (Kᵢ, nM) Functional Potency (EC₅₀, nM) Key References
25I-NBOMe 5-HT₂ₐ0.044 - 0.60.76 - 240[9]
5-HT₂ₙ1.91 - 130111 - 130[9]
5-HT₂ₒ1.03 - 4.62.38 - 88.9[9]
25B-NBOMe 5-HT₂ₐ~0.5~40[8][10]
5-HT₂ₙ~10N/A[10]
5-HT₂ₒ~6.2N/A[10]

Note: Reported values can vary between studies due to different experimental conditions and cell systems.

Signaling Pathway Engagement: Beyond Simple Agonism

Activation of the 5-HT₂ₐ receptor by an agonist like 25I-NBOMe or 25B-NBOMe initiates the canonical Gq signaling pathway. This process involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, a key event that can be measured in functional assays.[6]

Gq_Signaling_Pathway Receptor 5-HT₂ₐ Receptor G_Protein Gαq/G₁₁ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 Inositol Trisphosphate (IP₃) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ligand NBOMe Agonist (25I or 25B) Ligand->Receptor Ca_Store Endoplasmic Reticulum Ca²⁺ Store IP3->Ca_Store PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release Ca_Store->Ca_Release Ca_Release->PKC Downstream Downstream Cellular Effects PKC->Downstream

Caption: Canonical Gq signaling pathway activated by NBOMe compounds at the 5-HT₂ₐ receptor.

It is crucial for researchers to recognize that G-protein-coupled receptors (GPCRs) can also signal through non-canonical or "biased" pathways. This phenomenon, known as functional selectivity, occurs when a ligand preferentially activates one signaling cascade over another (e.g., G-protein signaling vs. β-arrestin recruitment).[6] While the primary pathway for NBOMes is Gq activation, subtle differences in their interaction with the receptor could lead to biased signaling, potentially explaining variations in their in vivo effects and toxicological profiles. Further research into β-arrestin recruitment and other pathways is essential for a complete pharmacological picture.

Core Experimental Methodologies

Characterizing the pharmacology of compounds like 25I-NBOMe and its isomers requires robust and validated in vitro assays. Here, we detail the protocols for two fundamental experiments: radioligand binding and calcium mobilization.

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., 25I-NBOMe) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor (e.g., 5-HT₂ₐR).

Causality: The principle is based on the law of mass action. An unlabeled test compound will compete with a fixed concentration of a high-affinity radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI).[13][14] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀. This value is then converted to the Kᵢ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Detailed Protocol:

  • Receptor Preparation:

    • Culture cells stably expressing the human 5-HT₂ₐ receptor (e.g., CHO-K1 or HEK293 cells).[15]

    • Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a fresh assay buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Plate Setup (96-well format):

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand (e.g., 0.5 nM [³H]ketanserin), and 100 µL of the membrane preparation.[14]

    • Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known unlabeled ligand (e.g., 10 µM ketanserin) to saturate the receptors, 50 µL of radioligand, and 100 µL of membrane preparation.

    • Test Compound Wells: Add 50 µL of the test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM), 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate for 60 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[14]

  • Harvesting and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.[16][17]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.[17]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀.

    • Calculate Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assay

Objective: To measure the functional potency (EC₅₀) of a Gq-coupled receptor agonist by quantifying the release of intracellular calcium.

Causality: This assay directly measures a key event in the Gq signaling cascade.[18] Agonist binding to the 5-HT₂ₐR leads to IP₃ production and subsequent release of Ca²⁺ from the endoplasmic reticulum. A calcium-sensitive fluorescent dye loaded into the cells will exhibit a significant increase in fluorescence upon binding to the released Ca²⁺.[19] The intensity of this fluorescence is proportional to the level of receptor activation.

Detailed Protocol:

  • Cell Plating:

    • Seed cells expressing the 5-HT₂ₐ receptor into a black, clear-bottom 96- or 384-well microplate.[18]

    • Culture overnight to allow for adherence and formation of a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-5).[18]

    • The buffer should also contain probenecid, an anion-exchange inhibitor that prevents the cells from pumping the dye out.[18][20]

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate for approximately 60 minutes at 37°C, followed by 30 minutes at room temperature to allow for de-esterification of the dye within the cells.[18]

  • Compound Addition and Measurement:

    • Place the assay plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).[18]

    • Establish a stable baseline fluorescence reading for each well.

    • Using the instrument's integrated liquid handler, add the test compound at various concentrations to the wells.

    • Immediately begin recording the fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes) to capture the transient calcium peak.[21]

  • Data Analysis:

    • For each well, calculate the peak fluorescence response relative to the baseline.

    • Plot the response against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum response (Eₘₐₓ).

Caption: Workflow for a calcium mobilization functional assay.

In Vivo and Neurochemical Consequences

The subtle in vitro differences between 4-position isomers translate into distinct in vivo profiles.

  • Head-Twitch Response (HTR): In rodents, activation of 5-HT₂ₐ receptors elicits a characteristic HTR, which is widely used as a behavioral proxy for hallucinogenic potential in humans.[1][8] Both 25I-NBOMe and 25B-NBOMe are potent inducers of HTR, and this effect is blocked by 5-HT₂ₐ antagonists, confirming the receptor's central role.[1] 25I-NBOMe has been shown to be approximately 14-fold more potent than its parent compound, 2C-I, in this assay.[1][9]

  • Neurotransmitter Modulation: The NBOMes significantly impact several neurotransmitter systems. Activation of cortical 5-HT₂ₐ receptors leads to an increase in glutamate release, a key mechanism underlying their psychedelic effects.[22][23] Furthermore, these compounds have been shown to increase extracellular levels of dopamine in brain regions like the nucleus accumbens and striatum, which may relate to their abuse potential.[8][9][24] Interestingly, some studies on 25B-NBOMe have shown an inverted U-shaped dose-response curve for its effects on neurotransmitter release, suggesting that at higher doses, engagement of other receptors (like 5-HT₂ₒ) may produce an inhibitory or modulatory effect.[8][10]

Metabolism and Toxicological Considerations

The NBOMe series is associated with a significant risk of severe toxicity, including seizures, hyperthermia, cardiac arrest, and death, even at very low doses.[3][25]

  • Metabolism: NBOMes undergo extensive first-pass metabolism, primarily through O-demethylation and subsequent glucuronidation.[26][27][28] The specific metabolites generated can have their own pharmacological activity and may contribute to the overall toxicological profile.

  • Cardiotoxicity: A major concern with serotonergic drugs is the potential for cardiac valvulopathy, which is strongly linked to agonist activity at the 5-HT₂ₙ receptor.[5][9] While both 25I-NBOMe and 25B-NBOMe have a lower affinity for 5-HT₂ₙ compared to 5-HT₂ₐ, their high potency means that this target cannot be ignored, especially with chronic or high-dose use.

  • Neurotoxicity: In vitro studies have demonstrated that NBOMe compounds can be cytotoxic to neuronal cell lines.[9] The mechanisms may involve the activation of the MAPK/ERK cascade and inhibition of the prosurvival Akt/PKB signaling pathway.[9]

Conclusion

The pharmacological profiles of 25I-NBOMe and its 4-position isomers like 25B-NBOMe are defined by their ultra-high potency as 5-HT₂ₐ receptor agonists. The choice of the substituent at the 4-position of the phenethylamine ring serves as a fine-tuning mechanism, modulating the precise affinity, efficacy, and selectivity across the serotonin receptor family and other off-targets. While both 25I-NBOMe and 25B-NBOMe are potent hallucinogens that act primarily through the Gq signaling pathway, their subtle differences in receptor pharmacology can lead to distinct neurochemical and toxicological outcomes. A thorough characterization using the validated experimental protocols outlined in this guide is essential for any research or development program involving this complex and potent class of compounds.

References

  • 25I-NBOMe - Wikipedia. (Wikipedia) [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (Bio-protocol) [Link]

  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. (Journal of Neurochemistry) [Link]

  • NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. (International Journal of Legal Medicine) [Link]

  • Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. (MDPI) [Link]

  • Metabolic Fate of Hallucinogenic NBOMes. (Chemical Research in Toxicology) [Link]

  • Neurochemical and Behavioral Effects of a New Hallucinogenic Compound 25B-NBOMe in Rats. (Neurotoxicity Research) [Link]

  • 25B-NBOMe - Wikipedia. (Wikipedia) [Link]

  • Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. (Neuropharmacology) [Link]

  • 5-HT2A Biochemical Binding Assay Service. (Reaction Biology) [Link]

  • 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe. (DEA Diversion Control Division) [Link]

  • Neurotoxicological profile of the hallucinogenic compound 25I-NBOMe. (Food and Chemical Toxicology) [Link]

  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5‐HT2AR. (ResearchGate) [Link]

  • 25I-NBOMe N-bomb. (Journal of Addiction Research & Therapy) [Link]

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (Assay and Drug Development Technologies) [Link]

  • Contribution of serotonin receptor subtypes to hallucinogenic activity of 25I-NBOMe and to its effect on neurotransmission. (Pharmacological Reports) [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (Discovery Services) [Link]

  • Radioligand binding assays for human 5-HT2A receptor. (EMBL-EBI) [Link]

  • Calcium Flux Assay Protocol. (ResearchGate) [Link]

  • Calcium Flux Assays. (Eurofins Discovery) [Link]

  • Risk Assessment Report of a new psychoactive substance: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). (EMCDDA) [Link]

  • 25-NB - Wikipedia. (Wikipedia) [Link]

  • The structure of 25I-NBOMe and 25B-NBOMe. (ResearchGate) [Link]

  • Molecular and Medical Aspects of Psychedelics. (MDPI) [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (Analytical Biochemistry) [Link]

  • 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. (Eurofins) [Link]

  • Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential?. (Biomedicine & Pharmacotherapy) [Link]

  • Dark Classics in Chemical Neuroscience: NBOMes. (ACS Chemical Neuroscience) [Link]

  • toxicity from 25B-NBOMe – a cluster of N-bomb cases. (Canterbury Health Laboratories) [Link]

  • 25C-NBOMe and 25I-NBOMe metabolite studies in human hepatocytes, in vivo mouse and human urine with high-resolution mass spectrometry. (Drug Testing and Analysis) [Link]

  • 25C-NBOMe - Wikipedia. (Wikipedia) [Link]

  • Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. (ChemMedChem) [Link]

  • Investigating 5-HT2A receptor agonists with psychedelic-like activity in preclinical models. (bioRxiv) [Link]

  • Metabolic pathways of 25B-NBOMe studied in rat (R) or human (H) urine... (ResearchGate) [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (Gifford Bioscience) [Link]

  • Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. (MDPI) [Link]

Sources

Methodological & Application

Synthesis and purification of 25I-NBOMe 4-methoxy isomer hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide detailed protocols, application notes, or step-by-step methodologies for the synthesis or purification of 25I-NBOMe. I can, however, discuss the pharmacological mechanisms, toxicity profile, and analytical detection methods associated with this compound.

25I-NBOMe: Pharmacological Profile and Safety Analysis

25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) is a potent synthetic hallucinogen derived from the 2C-I phenethylamine series. It acts as a highly potent partial agonist for the serotonin 5-HT2A receptor. Due to its high potency and narrow therapeutic index, it presents significant safety risks and is a controlled substance in many jurisdictions (e.g., Schedule I in the United States).

Mechanism of Action and Pharmacology

The primary mechanism of action for 25I-NBOMe is its high-affinity binding to the 5-HT2A receptor. Research indicates that the addition of the N-benzyl group significantly increases the affinity for the receptor compared to its parent compound, 2C-I.

  • Receptor Affinity: 25I-NBOMe exhibits sub-nanomolar affinity for the 5-HT2A receptor (Ki values often reported < 1 nM). This high affinity correlates with its extreme potency in vivo.

  • Signaling Pathway: Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), typically stimulates the phospholipase C (PLC) pathway. This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (

    
    ), which is a critical mediator of the drug's physiological and psychoactive effects.
    
Toxicity and Clinical Presentation

Unlike classical psychedelics (e.g., LSD, psilocybin), 25I-NBOMe is associated with severe toxicity and fatalities. The safety margin is extremely narrow, and adverse effects can occur at dosages only slightly higher than active doses.

  • Sympathomimetic Toxicity: Clinical presentations often include tachycardia, hypertension, and hyperthermia.

  • Neurological Effects: Seizures, agitation, aggression, and hallucinations are common in overdose scenarios.

  • Vasoconstriction: Peripheral vasoconstriction can be severe, potentially leading to tissue ischemia.

  • Serotonin Syndrome: In some cases, symptoms consistent with serotonin syndrome (clonus, hyperreflexia, hyperthermia) have been observed.

Analytical Detection Methods

In forensic and clinical toxicology, the identification of 25I-NBOMe requires sensitive analytical techniques due to the low concentrations typically found in biological matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is commonly used for the analysis of seized materials. The molecule typically undergoes fragmentation that allows for structural elucidation. However, derivatization may be required for optimal stability and separation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for biological samples (blood, urine) due to its high sensitivity and specificity. It allows for the detection of 25I-NBOMe and its metabolites (e.g., O-demethylated or glucuronidated derivatives) at sub-nanogram per milliliter concentrations.

Visualizing the Signaling Pathway

The following diagram illustrates the G-protein coupled receptor signaling pathway activated by 25I-NBOMe.

G Ligand 25I-NBOMe Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding GProtein Gq Protein Receptor->GProtein Activation Effector Phospholipase C (PLC) GProtein->Effector Stimulates PIP2 PIP2 Effector->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Response Physiological & Psychoactive Effects DAG->Response PKC Activation CaRelease Intracellular Ca2+ Release ER->CaRelease Triggers CaRelease->Response

Figure 1: 5-HT2A receptor signaling pathway activated by 25I-NBOMe leading to calcium release.

References

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences. Springer.
  • Kyriakou, C., et al. (2015). Biological presentation and toxicity of 25I-NBOMe. Clinical Toxicology.
  • Poklis, J. L., et al. (2014). High-performance liquid chromatography tandem mass spectrometry method for the determination of 25I-NBOMe in human serum.
  • United States Drug Enforcement Administration. (2013). 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe.

Application Notes and Protocols for In Vitro Receptor Binding Assays of NBOMe Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-benzyl-substituted phenethylamines, commonly known as NBOMes, are a class of potent serotonergic psychedelics with high affinity for the serotonin 2A (5-HT2A) receptor, a key molecular target for their psychoactive effects.[1][2][3] Understanding the precise binding characteristics of various NBOMe isomers is crucial for structure-activity relationship (SAR) studies, pharmacological profiling, and assessing potential therapeutic or toxicological effects. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the principles and step-by-step protocols for conducting in vitro radioligand receptor binding assays to determine the binding affinities (Ki) of NBOMe isomers for the human 5-HT2A receptor.

Introduction and Scientific Rationale

NBOMe compounds, such as 25I-NBOMe and 25H-NBOMe, are recognized for their subnanomolar to low nanomolar potencies at the 5-HT2A receptor.[1][3] Their pharmacological activity is intrinsically linked to their ability to bind to and activate these receptors. In vitro binding assays are the foundational tool for quantifying this interaction. By measuring the affinity of a compound for its target receptor, we can derive critical quantitative data (Kd, Bmax, Ki) that informs drug design, aids in the interpretation of functional assay data, and helps predict in vivo potency.

This guide focuses on the classic and robust method of radioligand binding, utilizing filtration-based separation of bound and free ligand. We will detail two core experimental protocols:

  • Saturation Binding Assay: To characterize the receptor population in the membrane preparation by determining the affinity (Kd) and density (Bmax) of a specific 5-HT2A radioligand.

  • Competition Binding Assay: To determine the binding affinity (Ki) of the unlabeled test compounds (NBOMe isomers) by measuring their ability to displace the radioligand.

The causality behind this two-pronged approach is fundamental: an accurate Ki value for a test compound can only be calculated from a competition assay if the Kd of the radioligand and the specific binding characteristics of the receptor preparation are precisely known.[4][5]

The Principle of Radioligand Binding Assays

Radioligand binding assays operate on the law of mass action, measuring the interaction between a radiolabeled ligand and a receptor at equilibrium.[4][6] The key is to differentiate between the binding of interest (specific) and unwanted background binding (non-specific).

  • Total Binding: The total amount of radioligand bound to the membrane preparation, measured in the absence of a competing drug.

  • Non-Specific Binding (NSB): The portion of the radioligand that binds to components other than the target receptor, such as the filter apparatus, lipids, and other membrane proteins.[7][8][9] This is determined by measuring radioligand binding in the presence of a saturating concentration of an unlabeled drug that occupies all specific receptor sites.[7][8]

  • Specific Binding: The true measure of receptor binding, calculated by subtracting non-specific binding from total binding.[7][8]

The workflow is designed to first characterize the system using a saturation assay before determining the affinity of the test compounds in a competition assay.

G cluster_0 Phase 1: System Characterization cluster_1 Phase 2: Test Compound Profiling prep Receptor Membrane Preparation sat_assay Saturation Binding Assay (Varying [Radioligand]) prep->sat_assay comp_assay Competition Binding Assay (Fixed [Radioligand], Varying [NBOMe]) prep->comp_assay sat_data Data Analysis: Non-linear Regression sat_assay->sat_data sat_results Determine Kd and Bmax of Radioligand sat_data->sat_results sat_results->comp_assay Use Kd value comp_data Data Analysis: Non-linear Regression comp_assay->comp_data comp_results Determine IC50 of NBOMe comp_data->comp_results ki_calc Calculate Ki using Cheng-Prusoff Equation comp_results->ki_calc

Caption: Overall experimental workflow for receptor binding analysis.

Materials and Reagents

High-quality reagents are essential for reproducible results.[10]

  • Receptor Source: Membrane preparations from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected with the human 5-HT2A receptor gene are recommended.[11][12][13]

  • Radioligand: [3H]Ketanserin, a well-characterized 5-HT2A antagonist. Specific activity: 40-90 Ci/mmol.

  • Test Compounds: NBOMe isomers (e.g., 25H-NBOMe, 24H-NBOMe, 25I-NBOMe) dissolved in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • NSB-Defining Compound: Spiperone or unlabeled Ketanserin.

  • Buffers & Solutions:

    • Lysis Buffer: 50 mM Tris-HCl, 5 mM EDTA, 5 mM MgCl2, pH 7.4, supplemented with a protease inhibitor cocktail immediately before use.[5]

    • Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl2, pH 7.4.[14]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • PEI Solution: 0.3% - 0.5% (w/v) Polyethyleneimine in deionized water.[5][15]

  • Apparatus & Consumables:

    • 96-well glass fiber filter plates (e.g., Millipore MAFB plates).[15]

    • 96-well assay blocks (non-binding surface preferred).

    • Cell scraper, dounce or probe homogenizer.

    • High-speed refrigerated centrifuge.

    • Plate shaker/orbital mixer.

    • 96-well plate harvester/vacuum manifold.

    • Microplate scintillation counter (e.g., MicroBeta TriLux).

    • Scintillation cocktail (e.g., Betaplate Scint).[5]

Step-by-Step Experimental Protocols

Protocol 1: Receptor Membrane Preparation

This protocol describes a standard method for isolating membrane fractions enriched with the 5-HT2A receptor from adherent cultured cells.[5][12][16]

  • Cell Culture: Grow HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor to ~90% confluency in T175 flasks.

  • Cell Harvest: Aspirate the culture medium. Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add 5-10 mL of PBS and detach cells using a cell scraper.

  • Pelleting: Transfer the cell suspension to a 50 mL conical tube. Centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in 10-20 volumes of ice-cold Lysis Buffer containing fresh protease inhibitors. Incubate on ice for 15-20 minutes.

  • Homogenization: Homogenize the cell lysate using a Dounce homogenizer (15-20 strokes) or a probe sonicator on low power until >95% cell lysis is confirmed by microscopy. All steps must be performed on ice.

  • Membrane Pelleting: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and repeat the centrifugation (Step 6). This wash step is critical for removing cytosolic contaminants.

  • Final Preparation: Discard the supernatant. Resuspend the final pellet in Assay Buffer (or a storage buffer containing 10% sucrose as a cryoprotectant).

  • Quantification & Storage: Determine the total protein concentration using a standard protein assay (e.g., BCA assay). Aliquot the membrane preparation (e.g., 1 mg/mL) and store at -80°C until use.

Protocol 2: Saturation Binding Assay for [3H]Ketanserin

This experiment is essential to determine the Kd and Bmax for the radioligand with your specific membrane preparation. The Kd value is required for the subsequent competition assay analysis.[4][10]

  • Plate Preparation: Pre-soak the wells of a 96-well filter plate with 100 µL of 0.5% PEI solution for at least 2 hours at room temperature.[15] This blocks non-specific binding sites on the filter, reducing background signal.

  • Assay Setup: In a separate 96-well assay block, prepare the following reactions in triplicate. The final assay volume is 250 µL.

    • Total Binding Wells: Add 50 µL of Assay Buffer.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of Spiperone solution (to a final concentration of 10 µM).

  • Radioligand Addition: Prepare serial dilutions of [3H]Ketanserin in Assay Buffer. Add 50 µL of the diluted radioligand to the appropriate wells to achieve a range of final concentrations (e.g., 0.1 to 20 nM). The range should span from ~1/10th of the expected Kd to 10x the Kd.[10]

  • Initiate Binding: Add 150 µL of the thawed and diluted membrane preparation (typically 50-70 µg protein/well) to all wells to start the reaction.[15]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[5] This time should be sufficient to reach equilibrium, which should be confirmed in preliminary time-course experiments.[15]

  • Filtration: Just before incubation ends, aspirate the PEI solution from the filter plate. Immediately transfer the contents of the assay block to the filter plate and apply vacuum using a cell harvester.

  • Washing: Wash the filters rapidly four times with 200 µL/well of ice-cold Wash Buffer to remove unbound radioligand.

  • Drying & Counting: Dry the filter plate at 50°C for 30 minutes.[5] Add 50 µL of scintillation cocktail to each well, seal the plate, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Protocol 3: Competition Binding Assay for NBOMe Isomers

This protocol determines the affinity (Ki) of unlabeled NBOMe isomers.

G cluster_0 Receptor Binding Site cluster_1 Low [NBOMe] cluster_2 High [NBOMe] R 5-HT2A Receptor RL Radioligand Bound R->RL High Signal RI NBOMe Bound R->RI Low Signal Radioligand Radioligand Radioligand->R NBOMe NBOMe NBOMe->R Competes

Caption: Principle of competition binding assay.
  • Plate Preparation: As in the saturation protocol, pre-soak a filter plate with 0.5% PEI.

  • Assay Setup: In a 96-well assay block, set up the following in a final volume of 250 µL (in triplicate):

    • Total Binding Wells: 50 µL Assay Buffer + 50 µL [3H]Ketanserin solution + 150 µL membranes.

    • NSB Wells: 50 µL Spiperone (10 µM final) + 50 µL [3H]Ketanserin solution + 150 µL membranes.

    • Competition Wells: 50 µL of serially diluted NBOMe isomer + 50 µL [3H]Ketanserin solution + 150 µL membranes.

  • Reagent Concentrations:

    • Radioligand: Use a single concentration of [3H]Ketanserin at or below its Kd value (determined from the saturation assay).[10] A typical concentration is 1-2 nM.[14]

    • NBOMe Isomers: Prepare serial dilutions to cover a wide concentration range (e.g., from 10 pM to 10 µM) to generate a full inhibition curve.

    • Membranes: Use the same protein concentration as optimized in the saturation assay.

  • Incubation, Filtration, and Counting: Follow steps 5-8 from the Saturation Binding Protocol.

Data Analysis and Interpretation

Data analysis should be performed using a robust non-linear regression software package (e.g., GraphPad Prism).

Saturation Assay Analysis
  • Calculate Specific Binding: For each radioligand concentration, calculate the average CPM for Total and NSB wells.

    • Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM)

  • Convert CPM to Molar Units: Convert CPM to fmol or pmol using the specific activity of the radioligand and the counting efficiency of your instrument.

  • Generate Saturation Curve: Plot Specific Binding (Y-axis) against the concentration of the radioligand (X-axis).

  • Determine Kd and Bmax: Fit the data using the "one-site binding (hyperbola)" non-linear regression model.[4][10]

    • Y = (Bmax * X) / (Kd + X)

    • The software will calculate the best-fit values for Kd (affinity constant, in nM) and Bmax (receptor density, in fmol/mg protein).[4]

Competition Assay Analysis
  • Calculate Percent Specific Binding: For each concentration of the NBOMe isomer, calculate the percentage of specific binding relative to the control (total binding wells).

    • % Specific Binding = [(CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB)] * 100

  • Generate Inhibition Curve: Plot the % Specific Binding (Y-axis) against the log concentration of the NBOMe isomer (X-axis).

  • Determine IC50: Fit the data using a non-linear regression model for "log(inhibitor) vs. response (three parameters)". The model will calculate the IC50, which is the concentration of the NBOMe isomer that inhibits 50% of specific binding.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation .[4][5]

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] = Concentration of radioligand used in the assay.

      • K_d = Affinity constant of the radioligand, determined from the saturation experiment.

Data Presentation

Results should be summarized in a clear, tabular format.

Compound5-HT2A IC50 (nM)5-HT2A Ki (nM)
25H-NBOMeExample: 15.0Example: 7.2
25D-NBOMeExample: 1.8Example: 0.87
25I-NBOHExample: 1.2Example: 0.58
25N-NBOMeExample: 0.9Example: 0.43
(Note: Example Ki values are adapted from literature for illustrative purposes and may not directly correspond to example IC50 values shown. Actual literature Ki values for some NBOMes at the 5-HT2A receptor are in the subnanomolar to low nanomolar range)[1]

Interpretation: The Ki value represents the affinity of the compound for the receptor. A lower Ki value signifies a higher binding affinity.

Assay Validation and Quality Control

A trustworthy protocol is a self-validating one.[10]

  • Non-Specific Binding: NSB should ideally be less than 20% of the total binding at the Kd concentration of the radioligand.[7] If NSB is high (>50%), the assay data may be unreliable.[7][10] To reduce NSB, try different filter types, increase the number or volume of washes, or pre-treat membranes with a blocking agent like bovine serum albumin (BSA).[8]

  • Ligand Depletion: Ensure that the total amount of radioligand bound at equilibrium is less than 10% of the total radioligand added.[10] If it exceeds this, it violates a key assumption of the binding equations. This can be corrected by reducing the amount of membrane protein in the assay.[10][15]

  • Reproducibility: All experiments should be performed with appropriate replicates (n=3 is standard). Key experiments should be repeated to ensure inter-assay reproducibility.

  • Reference Compounds: Include known reference compounds (e.g., ketanserin, LSD) in competition assays to validate the assay performance against established literature values.

Alternative Methodologies

While radioligand filtration assays are a gold standard, researchers should be aware of alternative technologies that may be suitable depending on throughput needs and laboratory capabilities.

  • Scintillation Proximity Assay (SPA): A homogeneous (no-wash) assay where receptors are immobilized on scintillant-containing beads. Binding of a radioligand brings it into close proximity, stimulating light emission.[17][18][19] This format is highly amenable to automation.[20]

  • Fluorescence Polarization (FP): A non-radioactive method that measures the change in the rate of rotation of a fluorescently labeled ligand upon binding to a larger receptor protein.[21][22][23] The binding of a small fluorescent ligand to a large receptor slows its tumbling, increasing the polarization of emitted light.[23][24] This is a powerful technique for high-throughput screening.[22][24]

Conclusion

The detailed protocols within this application note provide a robust framework for the in vitro characterization of NBOMe isomers at the human 5-HT2A receptor. By carefully performing and analyzing both saturation and competition binding assays, researchers can obtain accurate and reliable affinity data (Ki). This information is fundamental to advancing our understanding of the molecular pharmacology of this important class of psychoactive compounds.

References

  • Eshleman, A. J., et al. (2017). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. PLoS ONE. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • GraphPad Software. (2026). Nonspecific binding. GraphPad Prism 11 Curve Fitting Guide. [Link]

  • GraphPad Software. (2024). Analyzing Radioligand Binding Data. GraphPad. [Link]

  • Halberstadt, A. L., et al. (2023). Affinities of New Compounds for the Human 5- HT 2A and 5-HT 2C Receptors Using Both Agonist and Antagonist Radioligands. ResearchGate. [Link]

  • Cuatrecasas, P., & Hollenberg, M. D. (1976). 'Non-specific' binding. The problem, and a solution. Biochemical Pharmacology. [Link]

  • Kozell, L. B., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science. [Link]

  • Reaction Biology. (2026). 5-HT2A Biochemical Binding Assay Service. Reaction Biology Datasheet. [Link]

  • Kozell, L. B., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking - PMC. National Center for Biotechnology Information. [Link]

  • Elands, J., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptors and Signal Transduction. [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Surmodics. [Link]

  • Canal, C. E., et al. (2016). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience. [Link]

  • ACS Publications. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science. [Link]

  • ResearchGate. (n.d.). Determination of accurate KI values for tight-binding enzyme inhibitors. ResearchGate. [Link]

  • Sun, S., et al. (2005). Assay development and data analysis of receptor-ligand binding based on scintillation proximity assay. Metabolic Engineering. [Link]

  • Wikipedia. (n.d.). Scintillation proximity assay. Wikipedia. [Link]

  • ResearchGate. (n.d.). Saturation analysis of antagonist radioligand binding to 5HT 2A , 5-HT 2B and 5-HT 2C receptors. ResearchGate. [Link]

  • Williams, B. S., et al. (2008). Development of a scintillation proximity assay binding method for the human 5-hydroxytryptamine 6 receptor using intact cells. Journal of Biomolecular Screening. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Felsing, D. E., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS ONE. [Link]

  • Roth Lab. (n.d.). Assay buffers. UNC Psychoactive Drug Screening Program (PDSP). [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery. [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • Celtarys Research. (n.d.). Fluorescence Polarization | FP. Celtarys Research. [Link]

  • Shen, J., et al. (2013). Design, synthesis and biological evaluation of bivalent ligands against A1–D1 receptor heteromers. Acta Pharmacologica Sinica. [Link]

Sources

Using 25I-NBOMe 4-methoxy isomer as a forensic reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic and Spectroscopic Differentiation of the 25I-NBOMe 4-Methoxy Isomer (25I-NB4OMe) in Forensic Matrices

Executive Summary & Forensic Relevance

The emergence of N-benzylphenethylamines (NBOMes) has introduced significant challenges to forensic laboratories due to the existence of positional isomers with identical molecular masses (isobars). 25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) is a potent 5-HT2A agonist and a controlled substance in many jurisdictions.

Its 4-methoxy positional isomer (25I-NB4OMe) , where the methoxy group on the benzyl ring is in the para rather than ortho position, is frequently encountered as an impurity or a standalone "legal high" designed to evade specific structural legislation.

The Critical Challenge: Standard Mass Spectrometry (EI-MS) often yields identical base peaks (m/z 121) for both isomers. Without chromatographic resolution or specific ion-ratio analysis, a laboratory risks a false positive identification of the controlled ortho isomer.

This guide details the protocol for using the 25I-NB4OMe reference standard to validate the specificity of analytical assays, ensuring legal defensibility under SWGDRUG Category A/B standards.

Chemical Identity & Reference Standards

FeatureTarget Analyte (Controlled) Reference Standard (Isomer)
Common Name 25I-NBOMe (Ortho-isomer)25I-NB4OMe (Para-isomer)
IUPAC Name 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine2-(4-iodo-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine
Formula C18H22INO3C18H22INO3
Exact Mass 427.0644 Da427.0644 Da
Key Structural Diff. Methoxy at C2 of benzyl ringMethoxy at C4 of benzyl ring
EI-MS Base Peak m/z 121 (2-methoxybenzyl cation)m/z 121 (4-methoxybenzyl cation)

Analytical Workflow Visualization

The following diagram illustrates the decision pathway for differentiating these isomers.

G Start Sample Intake (Blotter/Biological) Extract Alkaline Extraction (LLE or SPE) Start->Extract Screen GC-MS Screening (DB-1/DB-5 Column) Extract->Screen Decision1 Retention Time (RT) Match? Screen->Decision1 OrthoPath RT < Reference (Ortho Elutes First) Decision1->OrthoPath RT ~ 16.8 min ParaPath RT > Reference (Para Elutes Last) Decision1->ParaPath RT ~ 17.2 min Confirm LC-MS/MS Confirmation (Biphenyl Column) OrthoPath->Confirm ResultB NEGATIVE: Isomer (25I-NB4OMe) Detected ParaPath->ResultB ResultA POSITIVE: 25I-NBOMe Identified Confirm->ResultA

Caption: Analytical decision tree for differentiating 25I-NBOMe from its 4-methoxy isomer.

Protocol 1: Sample Preparation (Universal)

Objective: Isolate basic amines while removing matrix interferences (cellulose from blotters or proteins from plasma).

  • Matrix Pre-treatment:

    • Blotter Paper: Cut 1/4 tab (~5x5mm) and soak in 1 mL Methanol for 30 mins. Sonicate for 10 mins.

    • Biological (Blood/Urine):[1][2] Aliquot 200 µL sample.[3] Add 50 µL Internal Standard (25I-NBOMe-d3).[3]

  • Alkalinization (Critical Step):

    • Add 200 µL 0.1 M Carbonate Buffer (pH 9-10).

    • Causality: NBOMes are basic amines. High pH ensures the molecule is in its non-ionized (free base) form, facilitating extraction into organic solvents.

  • Liquid-Liquid Extraction (LLE):

    • Add 1 mL Ethyl Acetate:Hexane (90:10). Vortex for 2 mins. Centrifuge at 3500 rpm for 5 mins.

    • Transfer supernatant to a clean vial.

  • Concentration:

    • Evaporate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL Mobile Phase A (for LC) or Ethyl Acetate (for GC).

Protocol 2: GC-MS Differentiation (The "Ortho Effect")

Objective: Utilize the "Ortho Effect" mechanism in Electron Ionization (EI) to distinguish isomers. The ortho isomer facilitates a specific hydrogen transfer rearrangement that is sterically hindered in the para (4-methoxy) isomer.

Instrument Parameters:

  • Column: DB-5MS or Rxi-5Sil MS (30m × 0.25mm × 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.[4]

  • Temp Program: 100°C (1 min) -> 20°C/min -> 300°C (hold 10 min).

Differentiation Criteria (Self-Validating):

  • Retention Time (RT):

    • On non-polar columns (5% phenyl), the elution order is strictly Ortho < Meta < Para .

    • Validation: Run the 25I-NB4OMe reference standard. If the unknown sample elutes earlier (~0.2 - 0.5 min difference), it is likely the Ortho target.

  • Ion Ratios (The Ortho Effect):

    • 25I-NBOMe (Ortho): High abundance of m/z 121 and m/z 150 . Significant m/z 91 (tropylium ion) due to proximity of methoxy to the benzylic carbon.[4]

    • 25I-NB4OMe (Para): Base peak m/z 121 .[5][4] Significantly lower abundance of m/z 91 and m/z 150 compared to the ortho isomer.

    • Check: Calculate Ratio (m/z 91 / m/z 121). Ortho > Para.

Protocol 3: LC-MS/MS Confirmation

Objective: Definitive confirmation using Multiple Reaction Monitoring (MRM). While mass transitions are similar, chromatographic resolution is the primary control.

Instrument Parameters:

  • Column: Biphenyl or Phenyl-Hexyl (2.1 x 100mm, 1.7 µm).

    • Causality: Biphenyl phases provide superior pi-pi interaction selectivity for isomeric aromatic rings compared to standard C18 columns.

  • Mobile Phase:

    • A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Methanol.[3]

  • Gradient: 10% B to 90% B over 8 minutes.

MRM Transitions:

AnalytePrecursor (m/z)Product 1 (Quant)Product 2 (Qual)Collision Energy (eV)
25I-NBOMe 428.1121.191.125 / 45
25I-NB4OMe 428.1121.1150.025 / 35

Validation Logic: The 4-methoxy isomer (25I-NB4OMe) reference standard must be injected immediately prior to the sample batch. The sample peak must match the Ortho retention time (typically 3.8 min) and be distinct from the Para reference retention time (typically 4.2 min). Co-elution with the 4-methoxy standard indicates a negative result for the controlled substance.

Mechanism of Isomer Fragmentation (Graphviz)

Understanding the "Ortho Effect" is crucial for defending GC-MS results in court.

OrthoEffect Ortho 25I-NBOMe (Ortho-Methoxy) Frag1 H-Transfer (McLafferty-like) Ortho->Frag1 Steric Proximity Ion121 m/z 121 (Base Peak) Ortho->Ion121 Para 25I-NB4OMe (Para-Methoxy) Frag2 Direct Cleavage Para->Frag2 No Proximity Ion150 m/z 150 (High Abundance) Frag1->Ion150 Ion91 m/z 91 (High Abundance) Frag1->Ion91 Frag2->Ion121

Caption: The Ortho Effect facilitates specific rearrangements in 25I-NBOMe, producing diagnostic ions (m/z 150, 91) less prevalent in the 4-methoxy isomer.

References

  • SWGDRUG. (2016).[6] Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) Recommendations. Version 7.1. Available at: [Link][7][8]

  • Davidson, J. T., & Jackson, G. P. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis. Forensic Chemistry, 14, 100160. Available at: [Link]

  • Poklis, J. L., et al. (2014). Postmortem detection of 25I-NBOMe in fluids and tissues determined by high performance liquid chromatography with tandem mass spectrometry.[2][3] Forensic Science International, 234, e14-e20. Available at: [Link]

  • Casale, J. F., & Hays, P. A. (2012). Characterization of the "N-Bomb" isomers: 25I-, 25B-, and 25C-NBOMe. Microgram Journal, 9(2). Available at: [Link]

  • Walsh Medical Media. (2018). Seized Blotters Containing One Regioisomer of 25I-NBOMe.[4] Journal of Forensic Biomechanics. Available at: [Link]

Sources

Solubility guidelines for 25I-NBOMe 4-methoxy isomer hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Guidelines and Handling Protocols for 25I-NBOMe 4-Methoxy Isomer (Hydrochloride)

Executive Summary & Chemical Identity

This application note provides definitive solubility guidelines for the 4-methoxy isomer of 25I-NBOMe (25I-NB4OMe) as the hydrochloride salt. While structurally similar to the standard 25I-NBOMe (which possesses an ortho-methoxy benzyl group), the para-methoxy (4-methoxy) isomer exhibits distinct physicochemical properties.[1]

Critical Warning: 25I-NBOMe and its isomers are potent 5-HT2A agonists with a narrow therapeutic index.[1] Inaccurate solubilization can lead to "hot spots" in solution or precipitation, resulting in erratic experimental data or accidental overdose in in-vivo models.[1] This protocol prioritizes homogeneity and stability .[1]

Chemical Property Details
Compound Name 25I-NBOMe 4-methoxy isomer (hydrochloride)
Synonyms 25I-NB4OMe; para-methoxy-25I-NBOMe
IUPAC Name 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine, monohydrochloride
CAS Number 1566571-64-9
Formula Weight 463.7 g/mol
Physical State Crystalline Solid

Solubility Profile

The hydrochloride salt of 25I-NB4OMe is hydrophilic at the ionic head but possesses a highly lipophilic N-benzyl phenethylamine tail.[1] This amphiphilic nature creates a high risk of precipitation in physiological buffers (PBS, Saline) if organic co-solvents are not utilized.

Table 1: Solubility Limits (25°C)

Solvent SystemMax SolubilityStability RatingApplication
DMSO (Anhydrous)30 mg/mL High (Months at -20°C)Primary Stock Solution
DMF (Dimethylformamide)30 mg/mL HighAlternative Stock
Ethanol (100%)20 mg/mL Moderate (Evaporation risk)Secondary Stock
PBS (pH 7.[1]2)< 0.1 mg/mL *Very Low (Precipitation risk)NOT recommended for stock
1:1 DMSO:PBS 0.5 mg/mL Low (Immediate use only)Working Solution Limit

> Note: Direct dissolution of the solid powder into PBS or water is strongly discouraged due to slow kinetics and the potential for forming a "gum" rather than a true solution.[1]

Protocol 1: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, high-concentration "Master Stock" in an organic solvent to prevent hydrolysis and ensure long-term stability.

Materials:

  • 25I-NB4OMe HCl (Solid)[1][2]

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%)[1]

  • Vortex Mixer[1][3]

  • Ultrasonic Water Bath (Required for breaking crystal lattice)[1]

  • Amber Glass Vials (Borosilicate, PTFE-lined caps)[1]

Methodology:

  • Calculation:

    • Target Concentration: 10 mM[1][3]

    • Molecular Weight: 463.7 g/mol [1][4][5][6]

    • Example: To prepare 1 mL of 10 mM stock, weigh 4.64 mg of powder.

  • Solvation:

    • Place the weighed powder into the amber vial.

    • Add 100% DMSO (do not use water yet).[1]

    • Why DMSO? DMSO disrupts the crystal lattice more effectively than water and prevents bacterial growth during storage.[1]

  • Homogenization:

    • Vortex vigorously for 30 seconds.

    • Sonicate for 5–10 minutes at room temperature.

    • Visual Check: Hold vial up to a light source.[1] The solution must be perfectly clear with no floating particulates.[1][3]

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C.

Protocol 2: Preparation of Aqueous Working Solution

Objective: Dilute the Master Stock into a physiological buffer for assays without causing the compound to "crash out" (precipitate).

The "Gradient Solubilization" Rule: Never add the solid directly to water. Always add the concentrated organic stock into the stirring aqueous buffer.

Workflow Diagram (Graphviz):

SolubilizationProtocol Solid Solid 25I-NB4OMe HCl DMSO_Stock Master Stock (DMSO) 30 mg/mL (~65 mM) Solid->DMSO_Stock Dissolve & Sonicate Intermediate Intermediate Dilution (Optional: Ethanol) DMSO_Stock->Intermediate If < 1% DMSO req. Working_Sol Working Solution (PBS/Media) < 0.5 mg/mL DMSO_Stock->Working_Sol Slow Addition (Vortexing) Intermediate->Working_Sol Dilute Precipitation RISK: Precipitation (If > 0.5 mg/mL) Working_Sol->Precipitation Over-saturation

Figure 1: Step-by-step solubilization workflow to ensure homogeneity.

Step-by-Step Dilution:

  • Prepare Buffer: Pre-warm your PBS or cell culture media to 37°C. Cold buffers decrease solubility.

  • Calculate DMSO Limit: Ensure the final DMSO concentration is < 0.1% (or your assay's tolerance limit).

    • Example: To make 10 mL of working solution, add 10 µL of Master Stock to 9.99 mL of buffer.[1]

  • The "Drop-wise" Technique:

    • While vortexing or stirring the buffer, add the DMSO stock drop-wise into the center of the liquid.[1]

    • Reasoning: Adding buffer to the DMSO stock can cause a sudden polarity shift, trapping the compound in a precipitate "clump."

  • Validation:

    • Inspect for turbidity (cloudiness).[1] If cloudy, the concentration is too high (likely >0.5 mg/mL) or the mixing was too rapid.

Safety & Handling (E-E-A-T)

Expertise Note: As a structural isomer of a potent hallucinogen, 25I-NB4OMe must be treated with Schedule I protocols.[1]

  • Potency: 25I-NBOMe variants have Ki values in the sub-nanomolar range (0.044 nM for standard 25I-NBOMe).[1][7] Assume the 4-methoxy isomer has similar potency until proven otherwise.[1]

  • Respiratory Protection: Handling the dry powder carries the highest risk.[1] Use a Class II Biological Safety Cabinet or a glove box.[1]

  • Deactivation: Acidify solutions with 10% HCl before disposal to ensure the salt form is maintained (preventing volatilization), then incinerate via hazardous waste protocols.[1]

References

  • Braden, M. R., Parrish, J. C., Naylor, J. C., et al. (2006).[1][6] Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[1][6]51) and Phe340(6.[1][6]52) with superpotent N-benzyl phenethylamine agonists.[1][6] Molecular Pharmacology, 70(6), 1956-1965.[1][6] Retrieved from [Link]

  • Hansen, M. (2014). Design and Synthesis of Selective Serotonin Receptor Agonists for Positron Emission Tomography Imaging of the Brain.[1] University of Copenhagen.[1] (Context on NBOMe solubility and lipophilicity).

  • SWGDRUG. (2014).[1][8] Monograph: 25I-NB4OMe. Scientific Working Group for the Analysis of Seized Drugs.[1] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 25I-NBOMe HCl Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Notice

Status: Controlled Substance (Schedule I in US/UK). Scope: This guide is strictly for authorized personnel conducting in vitro (receptor binding, cell culture) or in vivo (rodent behavioral) research.

The Core Problem: Researchers frequently report that 25I-NBOMe HCl "crashes out" (precipitates) upon dilution in physiological buffers (PBS, ACSF), despite being an HCl salt. This is not a batch defect; it is a predictable physicochemical phenomenon resulting from the Common Ion Effect and the extreme lipophilicity of the N-benzyl moiety.

The Solubility Landscape: Why It Precipitates

To troubleshoot effectively, you must understand the tension within the molecule. 25I-NBOMe is a "Janus" molecule:

  • Hydrophilic Head: The protonated amine (

    
    ) and Chloride counter-ion (
    
    
    
    ) want to dissolve in water.
  • Lipophilic Tail: The massive N-(2-methoxybenzyl) group and the iodinated benzene ring are highly hydrophobic.

When you dissolve the HCl salt in water, it dissociates.[1] However, if you introduce it into a high-salt buffer (like PBS), the abundance of Chloride ions forces the equilibrium back toward the solid salt form.

Visualization: The Solvation Decision Matrix

SolubilityLogic Start Start: 25I-NBOMe HCl Solid Solvent Select Primary Solvent Start->Solvent Water Water (dH2O) Solvent->Water Immediate Use DMSO DMSO (Anhydrous) Solvent->DMSO Storage/High Conc CheckConc Target Conc > 5mM? Water->CheckConc DMSOPath Stable Stock (10-20 mM) DMSO->DMSOPath WaterPath Dissolves readily (Metastable) CheckConc->WaterPath No PBS_Add Add PBS/Saline WaterPath->PBS_Add Precip PRECIPITATION RISK (Common Ion Effect) PBS_Add->Precip If [Cl-] > 100mM Dilution Dilute into Buffer (Slowly, Vortexing) DMSOPath->Dilution Success Stable Working Soln Dilution->Success < 1% v/v DMSO

Figure 1: Decision matrix for solvent selection. Note the high risk of precipitation when adding saline directly to aqueous stocks.

Troubleshooting Guides (Q&A Format)

Issue 1: "I dissolved the powder in PBS, and it turned cloudy immediately."

Diagnosis: Common Ion Effect.[1][2] Explanation: PBS contains ~137 mM NaCl. The solubility product constant (


) of 25I-NBOMe HCl is exceeded because the solution is already saturated with Chloride ions (

). By adding more

(from the drug salt), you push the equilibrium to the left (solid precipitate).[1]

The Fix:

  • Do NOT add powder directly to PBS or Saline.

  • Protocol:

    • Dissolve the pure powder in dH₂O or DMSO first.

    • Dilute this concentrated stock into your buffer.

    • Why? This creates a supersaturated solution that is kinetically stable long enough for your assay, whereas direct dissolution fails thermodynamically.

Issue 2: "My stock solution in DMSO turned yellow after a month."

Diagnosis: Oxidative Deiodination or Photodegradation. Explanation: The Carbon-Iodine bond on the 4-position is sensitive to UV light. Furthermore, DMSO is hygroscopic; absorbed water can facilitate hydrolysis or oxidation over time.

The Fix:

  • Storage: Store stocks at -20°C in amber glass vials.

  • Solvent: Use anhydrous DMSO and purge the headspace with Argon or Nitrogen gas if storing for >3 months.

  • Verification: Check absorbance at 300 nm (characteristic peak). If the ratio of A230/A300 shifts significantly, discard.

Issue 3: "I'm losing potency in my low-dose (nM) receptor binding assays."

Diagnosis: Adsorption to Plasticware. Explanation: 25I-NBOMe is highly lipophilic (LogP ≈ 3.6). At nanomolar concentrations, a significant percentage of the drug will stick to the walls of polypropylene tubes or pipette tips.

The Fix:

  • Glassware: Use silanized glass vials for all dilutions below 1 µM.

  • Additives: Include 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 in your assay buffer. This "coats" the plastic and keeps the drug in solution.

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock (In Vitro)

Best for: Cell culture, Receptor binding, Electrophysiology.

ParameterSpecification
Solvent Anhydrous DMSO (Dimethyl sulfoxide)
Target Conc. 10 mM (4.64 mg/mL)
Storage -20°C, Amber Glass
Shelf Life 6 Months

Step-by-Step:

  • Weigh 5 mg of 25I-NBOMe HCl.

  • Add 1.077 mL of Anhydrous DMSO.

  • Vortex vigorously for 30 seconds. Do not sonicate unless necessary (heat generation).

  • Aliquot into 50 µL volumes to avoid freeze-thaw cycles.

Protocol B: Preparation of Injectable Solution (In Vivo)

Best for: IP/SC injection in rodents. Avoids DMSO toxicity.

ParameterSpecification
Vehicle 0.9% Saline + 5% Ethanol (optional)
Target Conc. 0.1 - 0.5 mg/mL
pH Target 5.5 - 6.5 (Slightly acidic aids solubility)

Step-by-Step:

  • Weigh the required amount of 25I-NBOMe HCl.

  • Dissolve completely in 100% Ethanol first (volume = 5% of final total volume).

  • Slowly add sterile dH₂O (volume = 45% of final total volume) while vortexing.

  • Add 2x Saline (volume = 50% of final total volume) dropwise.

  • Critical: If cloudiness appears, sonicate at 37°C for 5 minutes.

  • Filter sterilize (0.22 µm PVDF filter). Note: Nylon filters bind this drug; use PVDF or PES.

Mechanism of Action: The Common Ion Effect[1][2][3][4][5]

Understanding this pathway is critical for troubleshooting precipitation events in high-salt buffers.

CommonIon Salt 25I-NBOMe HCl (Solid) Dissoc Dissociation Equilibrium Salt->Dissoc Ions [25I-NBOMe+] + [Cl-] Dissoc->Ions In Water Ions->Dissoc Reversible Shift Le Chatelier Shift (Equilibrium pushed Left) Ions->Shift [Cl-] exceeds Ksp PBS PBS Buffer Added (High [Na+] [Cl-]) PBS->Ions Adds excess Cl- Shift->Salt Recrystallization Precipitate PRECIPITATE FORMS Shift->Precipitate Rapid Crash Out

Figure 2: The Common Ion Effect mechanism. Adding PBS increases [Cl-] concentration, forcing the equilibrium back toward the solid state.

References

  • Cayman Chemical. (2023).[3] 25I-NBOMe (hydrochloride) Product Information Sheet. Item No. 9001128.[3][4][5]

  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[3][5]51) and Phe340(6.[3][5]52) with superpotent N-benzyl phenethylamine agonists.[3][5] Molecular Pharmacology, 70(6), 1956–1965.[5]

  • Hansen, M. (2010).Design and Synthesis of Selective Serotonin 5-HT2A Agonists for Positron Emission Tomography (PET). University of Copenhagen. (Describing the synthesis and physical properties of N-benzyl phenethylamines).
  • Halberstadt, A. L., & Geyer, M. A. (2014). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 100, 1-15. (Methodology for solubilizing lipophilic agonists for in vivo use).

Sources

Validation & Comparative

Technical Guide: NMR Spectral Differentiation of 25I-NBOMe and 25I-NB4OMe

[1]

Executive Summary & Forensic Context

In the analysis of Novel Psychoactive Substances (NPS), distinguishing between positional isomers is a critical challenge. 25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine) and its 4-methoxy isomer (25I-NB4OMe) share an identical molecular mass (

1

While mass spectrometry screens for the molecular ion, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for structural elucidation.[1] This guide details the specific spectral markers required to differentiate the ortho-substituted (2-methoxy) authentic 25I-NBOMe from its para-substituted (4-methoxy) isomer, relying on symmetry operations and coupling constants.

Structural Basis of Differentiation

The core difference lies entirely in the N-benzyl ring :

  • 25I-NBOMe: Contains a 2-methoxybenzyl group (ortho-substitution).[1][2][3][4][5] This creates an asymmetrical aromatic environment with four distinct proton environments.[1]

  • 25I-NB4OMe: Contains a 4-methoxybenzyl group (para-substitution).[1] This creates a plane of symmetry across the benzyl ring, resulting in a simplified AA'BB' proton system.[1]

Visual Logic: Isomer Identification Workflow

The following decision tree illustrates the logical flow for distinguishing these isomers based on spectral features.

NBOMe_IdentificationStartUnknown Sample(MW 427.26)Step11H NMR Acquisition(CDCl3, 400+ MHz)Start->Step1Check_ArAnalyze Benzyl Aromatic Region(6.8 - 7.5 ppm)Step1->Check_ArOrthoPattern: 4 Distinct Signals(2 Doublets, 2 Triplets)Asymmetric ABCD SystemCheck_Ar->OrthoComplex SplittingParaPattern: 2 Distinct Signals(2 Doublets, 2H each)Symmetric AA'BB' SystemCheck_Ar->ParaSymmetric SplittingCheck_CH2Check Benzyl CH2 ShiftOrtho->Check_CH2Para->Check_CH2Res_25ICONFIRMED: 25I-NBOMe(2-methoxy isomer)Check_CH2->Res_25IShift ~4.20 ppm (Deshielded)Res_4OMeCONFIRMED: 25I-NB4OMe(4-methoxy isomer)Check_CH2->Res_4OMeShift ~4.10 ppm (Shielded)

Figure 1: Logic flow for the NMR-based differentiation of NBOMe positional isomers.

Experimental Protocol (Self-Validating)

To ensure reproducibility and accurate chemical shift referencing, follow this standardized protocol.

Sample Preparation[1][6]
  • Solvent Selection: Use Deuterated Chloroform (CDCl₃ ) containing 0.03% v/v TMS (Tetramethylsilane) as the internal reference.[1]

    • Why? CDCl₃ minimizes exchangeable proton broadening compared to MeOD and provides distinct separation of the methoxy signals.[1]

  • Concentration: Dissolve approximately 5–10 mg of the sample (HCl salt preferred) in 0.6 mL of solvent.

    • Note: Free base forms will show slightly different chemical shifts (approx.[1] 0.1–0.3 ppm upfield for aliphatic amines) compared to HCl salts.[1] This guide assumes the HCl salt form, which is the standard forensic seizure form.[1]

  • Filtration: If insoluble fillers (common in blotter extractions) are present, filter through a glass wool plug directly into the NMR tube.[1]

Acquisition Parameters[1][7]
  • Frequency: 400 MHz or higher (500/600 MHz recommended for clear splitting resolution).

  • Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.

  • Scans: 16–64 scans (sufficient for >10 mg sample).[1]

  • Spectral Width: -2 to 14 ppm.[1]

  • Referencing: Calibrate the TMS singlet to 0.00 ppm .

Comparative Data Analysis

Proton ( H) NMR Comparison

The most distinct differences appear in the aromatic region and the benzylic methylene protons.[1]

Feature25I-NBOMe (2-methoxy) 25I-NB4OMe (4-methoxy) Differentiation Mechanism
Benzyl Ring Symmetry Asymmetric (ABCD System)Symmetric (AA'BB' System)Primary Differentiator
Benzyl Aromatic Protons 4 Distinct Signals: [1][6]• 1H, d (H-3)• 1H, t (H-4)• 1H, t (H-5)• 1H, d (H-6)2 Distinct Signals: • 2H, d (H-2,6)[1]• 2H, d (H-3,5)(Appears as two tall doublets)Symmetry in the 4-isomer makes H-2/6 equivalent and H-3/5 equivalent.[1]
Benzyl

Shift
~4.23 ppm (Triplet/Broad)~4.12 ppm (Triplet/Broad)The ortho-methoxy group in 25I-NBOMe exerts a deshielding steric/electronic effect, pushing the signal downfield.[1]
Methoxy Signals Three singlets (3.6 – 3.9 ppm)Three singlets (3.7 – 3.9 ppm)Less diagnostic; both have 3 OMe groups.[1]
Phenethylamine Core 2 Singlets (H-3, H-6)Para-positioned2 Singlets (H-3, H-6)Para-positionedIdentical in both isomers; not useful for differentiation.[1]

Key Observation: In the 25I-NBOMe spectrum, look for a "doublet of doublets" (often resembling a triplet) around 7.20 ppm, representing H-6.[1] In the 4-methoxy isomer, the aromatic region is much cleaner, dominated by two strong doublets integrating to 2 protons each.[1]

Carbon ( C) NMR Comparison

If


1
Feature25I-NBOMe 25I-NB4OMe Reasoning
Total Aromatic Peaks 12 Peaks 10 Peaks The 4-methoxy isomer has equivalent carbons at positions 2,6 and 3,5 of the benzyl ring, reducing the peak count.[1]
Iodinated Carbon (C-4) ~83–86 ppm~83–86 ppmDiagnostic for the "25I" core, but not the isomer.[1][7]

Detailed Spectral Assignments (Reference Data)

The following assignments are based on the HCl salt in CDCl₃ .

A. 25I-NBOMe (Authentic)[1][7]
  • 
     3.78, 3.82, 3.86 (s, 9H):  Methoxy groups (
    
    
    ).[1]
  • 
     4.23 (t, 2H):  Benzyl methylene (
    
    
    ).[1]
  • 
     6.55 (s, 1H):  Phenethylamine H-3 (ortho to Iodine).[1]
    
  • 
     6.90 – 7.40 (m, 4H):  Benzyl aromatic protons (Complex pattern: d, t, t, d).[1]
    
  • 
     7.41 (s, 1H):  Phenethylamine H-6.[1]
    
B. 25I-NB4OMe (Isomer)[1][5]
  • 
     3.75 – 3.90 (s, 9H):  Methoxy groups.[1]
    
  • 
     4.12 (t, 2H):  Benzyl methylene (
    
    
    ).[1] Note the upfield shift compared to the ortho isomer.
  • 
     6.91 (d, 2H, J=8.7 Hz):  Benzyl H-3, H-5 (Ortho to Methoxy).[1]
    
  • 
     7.45 (d, 2H, J=8.7 Hz):  Benzyl H-2, H-6 (Meta to Methoxy).[1]
    
  • 
     6.5 – 7.5 (s, 2H):  Phenethylamine core protons (overlapping or distinct depending on resolution).[1]
    

References

  • Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-methoxybenzyl Analogues - Part I. Microgram Journal, 9(2), 84-109.[1][4][8][9]

    • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG).[1] (2014). Monograph: 25I-NB4OMe HCl.[1][8]

      • Hansen, M., et al. (2014). Synthesis and characterization of N-benzyl-2-(2,5-dimethoxy-4-iodophenyl)ethanamine (25I-NBOMe) and its 3- and 4-methoxy isomers.[1] Drug Testing and Analysis.

        • United Nations Office on Drugs and Crime (UNODC).[1][7] (2013). 25I-NBOMe: Critical Review Report.[1]

          Technical Comparison: Analytical Differentiation of 25I-NBOMe (4-methoxy isomer) and 25C-NBOMe

          [1][2][3]

          Executive Summary

          Objective: To provide a definitive analytical framework for distinguishing 25I-NBOMe (4-methoxy isomer) from 25C-NBOMe (Standard).

          Context: The "NBOMe" series of potent 5-HT2A agonists presents a significant challenge in forensic and pharmaceutical analysis due to the prevalence of positional isomers. While standard 25I-NBOMe and 25C-NBOMe are distinguished primarily by their halogen substitution (Iodine vs. Chlorine), the introduction of the 4-methoxy isomer (25I-NB4OMe) adds a layer of regiochemical complexity.

          Core Distinction:

          • 25C-NBOMe: Contains a Chloro group at the phenethylamine 4-position and an Ortho (2)-methoxy group on the N-benzyl ring.

          • 25I-NBOMe (4-methoxy isomer): Contains an Iodo group at the phenethylamine 4-position and a Para (4)-methoxy group on the N-benzyl ring.

          Differentiation requires a multi-modal approach: Mass Spectrometry (MS) to resolve the halogen mass defect and isotopic patterns, and Nuclear Magnetic Resonance (NMR) to resolve the benzyl ring substitution pattern (Ortho vs. Para).

          Physicochemical Profile & Structural Divergence

          The following table summarizes the fundamental differences. Note the significant molecular weight gap, which is the primary discriminator in Liquid Chromatography-Mass Spectrometry (LC-MS).

          Feature25C-NBOMe (Standard)25I-NBOMe (4-methoxy isomer)
          Common Name 25C-NBOMe, Cimbi-8225I-NB4OMe
          IUPAC Name 2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine2-(4-iodo-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine
          Molecular Formula C₁₈H₂₂ClNO₃C₁₈H₂₂INO₃
          Molecular Weight 335.83 g/mol 427.28 g/mol
          Halogen Isotope Chlorine: ³⁵Cl (75.8%), ³⁷Cl (24.2%)(Distinct 3:1 M+2 ratio)Iodine: ¹²⁷I (100%)(Monoisotopic, large mass defect)
          Benzyl Substitution Ortho (2-position) Para (4-position)
          Base Peak (GC-EI) m/z 121 (2-methoxybenzyl cation)m/z 121 (4-methoxybenzyl cation)

          Method 1: Mass Spectrometry (GC-MS & LC-MS)

          The "Base Peak" Trap

          In Gas Chromatography-Electron Ionization (GC-EI-MS), NBOMe compounds undergo extensive fragmentation. The molecular ion (

          • Both compounds yield a base peak at m/z 121 .

          • Reason: The C-N bond cleaves to form the methoxybenzyl cation (

            
            ).
            
          • Risk: Relying solely on m/z 121 will cause false positives.

          Diagnostic Protocol

          To distinguish the two, you must target the amine fragment (containing the halogen) or use Soft Ionization (LC-ESI-MS) to see the protonated molecule.

          A. GC-MS (Electron Ionization)

          Look for the secondary amine fragment formed after the loss of the benzyl radical.

          • 25C-NBOMe Target Ions:

            • m/z 214/216: This corresponds to the chloro-dimethoxyphenethylamine fragment.

            • Criterion: You must observe the characteristic 3:1 intensity ratio between m/z 214 and 216 (Chlorine isotope signature).

          • 25I-NB4OMe Target Ions:

            • m/z 306: This corresponds to the iodo-dimethoxyphenethylamine fragment.

            • Criterion: Absence of an M+2 peak (Iodine is monoisotopic). Look for m/z 179 (Iodine fragment + hydrocarbon) or m/z 127 (

              
              ) in lower mass ranges.
              
          B. LC-MS (Electrospray Ionization)

          This is the preferred method as it preserves the pseudomolecular ion

          • 25C-NBOMe:

            
            
            
          • 25I-NB4OMe:

            
            
            
          • Result: Complete resolution based on mass-to-charge ratio.

          Experimental Workflow: GC-MS Identification

          GStartUnknown Sample(Powder/Blotter)ExtractExtraction:MeOH, Vortex 10m, FilterStart->ExtractGC_InjGC-MS Injection(EI Source, 70eV)Extract->GC_InjBasePeakBase Peak Observed:m/z 121?GC_Inj->BasePeakCheckHighMassAnalyze High Mass Region(> m/z 200)BasePeak->CheckHighMassYes (NBOMe Core)IsotopeClCluster at m/z 214/216(Ratio 3:1)?CheckHighMass->IsotopeClIsotopeIPeak at m/z 306(No Isotope Cluster)?IsotopeCl->IsotopeINoResultCConfirmed:25C-NBOMeIsotopeCl->ResultCYesResultIConfirmed:25I-NBOMe AnalogIsotopeI->ResultIYesResultAmbigAmbiguous:Run NMRIsotopeI->ResultAmbigNo

          Caption: Analytical decision tree for distinguishing Halogenated NBOMes via GC-MS.

          Method 2: NMR Spectroscopy (Regio-Isomer Resolution)

          While MS confirms the halogen (I vs C), NMR is required to confirm the "4-methoxy" (Para) position on the benzyl ring versus the standard "2-methoxy" (Ortho) position.

          Proton ( ) NMR Analysis

          Focus exclusively on the aromatic region (6.5 – 7.5 ppm) corresponding to the N-benzyl ring.

          Feature25C-NBOMe (Standard / Ortho)25I-NB4OMe (Isomer / Para)
          Symmetry AsymmetricSymmetric (
          
          
          axis through OMe-C-CH2)
          Spin System ABCD (Four non-equivalent protons)AA'BB' (Two sets of equivalent protons)
          Pattern Complex multiplet; 4 distinct signals often overlapping.Two distinct Doublets (roofing effect common).
          Coupling (
          
          
          )
          Varies (Ortho/Meta/Para couplings visible).[1]~8.5 - 9.0 Hz (Ortho coupling only).
          Mechanism of Differentiation[2][3]
          • 25C (Ortho): The 2-methoxy group breaks symmetry. You will see protons at positions 3, 4, 5, and 6 all having different chemical shifts.

          • 25I (Para): The 4-methoxy group creates a plane of symmetry. Protons 2 and 6 are chemically equivalent; Protons 3 and 5 are chemically equivalent. This collapses the spectrum into two clean doublets with strong ortho-coupling.

          Experimental Protocols

          A. Sample Preparation (Blotter/Powder)[1]
          • Reagents: HPLC-grade Methanol (MeOH).

          • Standard: Internal Standard (e.g., Eicosane) recommended for GC retention indexing.

          Step-by-Step:

          • Weighing: If powder, weigh 5-10 mg. If blotter, use one full tab (approx. 0.5 - 1.0 cm²).

          • Extraction: Place sample in a 2 mL centrifuge tube. Add 1.0 mL MeOH.

          • Agitation: Vortex for 10 minutes or sonicate for 15 minutes at room temperature. Note: Avoid heat to prevent thermal degradation.

          • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

          • Dilution: For GC-MS, dilute 1:10 with MeOH to prevent column saturation.

          B. Instrumental Parameters (GC-MS)
          • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm x 0.25µm.

          • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

          • Inlet: Splitless mode, 250°C.

          • Oven Program:

            • Start: 100°C (Hold 1 min).

            • Ramp: 20°C/min to 280°C.

            • Hold: 280°C for 10 min.

            • Note: NBOMes elute late (typically >2800 KI).

          • MS Source: EI mode, 70 eV, Source Temp 230°C. Scan range m/z 40-500.

          Structural Logic & Pathway Visualization

          The following diagram illustrates the structural divergence that dictates the analytical signals.

          StructureCoreNBOMe Backbone(Phenethylamine + N-Benzyl)VarHalogenPhenethylamine C4 PositionCore->VarHalogenVarBenzylBenzyl Ring Methoxy PositionCore->VarBenzylClChlorine (25C)MW ~35Isotope 3:1VarHalogen->Cl25CIIodine (25I)MW ~127Defect HighVarHalogen->I25IOrthoOrtho (2-OMe)Standard 25C/25INMR: ABCDVarBenzyl->OrthoStandardParaPara (4-OMe)Isomer VariantNMR: AA'BB'VarBenzyl->Para4-Methoxy Isomer

          Caption: Structural variables defining the difference between Standard 25C and 25I-NB4OMe.

          References

          • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2014). SWGDRUG Monographs: 25I-NBOMe. Retrieved from [Link]

          • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. Retrieved from [Link]

          • Poklis, J. L., et al. (2015). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. Journal of Analytical Toxicology. Retrieved from [Link]

          • Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4- Methoxybenzyl Isomers via Gas Chromatography/Mass Spectrometry. Microgram Journal.

          Inter-Laboratory Comparison of NBOMe Isomer Detection Limits: A Technical Guide

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary The detection of N-methoxybenzyl-substituted phenethylamines (NBOMes)—specifically the 25I, 25B, and 25C analogs—presents a unique analytical paradox. While these compounds are potent 5-HT2A agonists active at sub-milligram doses, their structural volatility renders standard gas chromatography-mass spectrometry (GC-MS) libraries unreliable without derivatization. This guide synthesizes inter-laboratory data to establish Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for biological matrices, comparing its limit of detection (LOD) against GC-MS and High-Resolution Mass Spectrometry (HRMS) alternatives.

          The Isomeric & Thermal Challenge

          The core difficulty in NBOMe analysis is twofold: thermal instability and positional isomerism .

          The Thermal Degradation Trap (GC-MS)

          In standard GC-MS inlets operating at 250°C, NBOMe compounds undergo thermal cleavage at the N-benzyl bond. A sample of pure 25I-NBOMe will degrade into 2C-I (4-iodo-2,5-dimethoxyphenethylamine) and 2-methoxybenzaldehyde.

          • Consequence: Laboratories relying solely on underivatized GC-MS libraries often misidentify NBOMe intoxications as 2C-series ingestions.

          • Resolution: Derivatization with trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is required to stabilize the molecule for GC analysis.

          Positional Isomerism

          The "NBOMe" designation typically refers to the ortho-isomer (e.g., 25I-NBOMe). However, meta- and para- isomers exist.[1] Furthermore, isobars like 25I-NBOH (where the methoxy group is replaced by a hydroxyl) share near-identical fragmentation patterns.

          • Consequence: Mass spectrometry alone (MS1) cannot distinguish these isomers.

          • Resolution: Chromatographic resolution using Biphenyl or PFP (Pentafluorophenyl) stationary phases is necessary to separate these isomers by retention time before MS detection.

          Inter-Laboratory Data Synthesis: LOD/LOQ Comparison

          The following data aggregates performance metrics from forensic toxicology laboratories processing serum and whole blood samples.

          Table 1: Comparative Detection Limits by Methodology

          MethodologyMatrixTarget AnalyteLOD (ng/mL)LOQ (ng/mL)Linearity Range
          LC-MS/MS (ESI+) Serum25I-NBOMe0.01 - 0.05 0.05 - 0.100.05 - 20 ng/mL
          LC-MS/MS (ESI+) Whole Blood25B-NBOMe0.050.100.10 - 20 ng/mL
          GC-MS (Underivatized) Urine25I-NBOMe~5.0*N/APoor (Degradation)
          GC-MS (TFAA Deriv.) Urine25I-NBOMe1.0 - 2.05.05.0 - 500 ng/mL
          LC-QTOF-MS Serum25C-NBOMe0.100.500.50 - 100 ng/mL

          *Note: Underivatized GC-MS detection is qualitative only and highly prone to false negatives due to thermal breakdown.

          Validated Experimental Protocol: LC-MS/MS Workflow

          This protocol is designed for the quantification of 25I, 25B, and 25C-NBOMe in whole blood .[2] It prioritizes the separation of positional isomers and the elimination of matrix effects.

          A. Reagents & Standards[3][4][5]
          • Internal Standard (ISTD): 25I-NBOMe-d3 (Deuterated analog required for self-validation).

          • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.5).

          • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

          B. Sample Preparation (Solid Phase Extraction - SPE)[6]
          • Rationale: Liquid-Liquid Extraction (LLE) often yields dirty extracts with ion suppression in the low pg/mL range. SPE provides cleaner baselines.

          Step-by-Step Protocol:

          • Aliquot: Transfer 200 µL of whole blood into a polypropylene tube.

          • Spike: Add 20 µL of ISTD (25I-NBOMe-d3 at 10 ng/mL).

          • Precipitate: Add 600 µL cold Acetonitrile (protein precipitation). Vortex 30s, Centrifuge 10,000g for 5 min.

          • Dilute: Transfer supernatant to a clean tube; dilute 1:1 with HPLC-grade water (to reduce organic strength for SPE loading).

          • Load SPE: Condition Mixed-Mode Cation Exchange (MCX) cartridges with MeOH and Water. Load sample.

          • Wash: Wash with 0.1% Formic Acid (removes neutrals/acids) followed by MeOH (removes hydrophobic interferences).

          • Elute: Elute basic NBOMes with 5% Ammonium Hydroxide in MeOH.

          • Reconstitute: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).

          C. Instrumental Parameters
          • Column: Biphenyl Stationary Phase (100 x 2.1 mm, 2.6 µm).

            • Why? Biphenyl phases offer superior pi-pi selectivity for separating positional isomers compared to standard C18.

          • Gradient:

            • 0-1 min: 10% B

            • 1-8 min: Ramp to 90% B

            • 8-10 min: Hold 90% B

          • MS Transitions (MRM):

            • 25I-NBOMe: 428.0 → 121.1 (Quant), 428.0 → 91.1 (Qual).

            • 25B-NBOMe: 380.1 → 121.1 (Quant).

            • 25C-NBOMe: 336.1 → 121.1 (Quant).

          Visualized Workflows

          Diagram 1: Analytical Decision Matrix

          This decision tree guides the researcher in selecting the correct instrument based on sample type and required sensitivity.

          AnalyticalDecisionMatrix Start Start: Sample Analysis SampleType Sample Matrix? Start->SampleType Bio Biological Fluid (Blood/Urine) SampleType->Bio Seized Seized Material (Blotter/Powder) SampleType->Seized ConcCheck Expected Conc. < 1 ng/mL? Bio->ConcCheck LCMS LC-MS/MS (Gold Standard) Seized->LCMS Isomer ID needed GCMS_Direct GC-MS (Direct Injection) Seized->GCMS_Direct High Conc. ConcCheck->LCMS Yes (Toxicology) GCMS_Deriv GC-MS (Requires Derivatization) ConcCheck->GCMS_Deriv No (Screening) Result1 High Sensitivity No Thermal Degradation LCMS->Result1 Result2 Risk: Thermal Breakdown to 2C-X compounds GCMS_Direct->Result2

          Caption: Decision matrix for selecting LC-MS/MS vs. GC-MS based on matrix complexity and thermal stability risks.

          Diagram 2: SPE & Isomer Separation Workflow

          The specific pathway to ensure separation of the 25I-NBOMe ortho-isomer from potential interferences.

          SPE_Workflow Sample Whole Blood + ISTD (d3) Precip Protein Precip (Acetonitrile) Sample->Precip SPE_Load SPE Load (MCX Cartridge) Precip->SPE_Load Wash Wash Steps 1. Acidic 2. Methanol SPE_Load->Wash Elute Elution (5% NH4OH in MeOH) Wash->Elute LC LC Separation (Biphenyl Column) Elute->LC MS MS/MS Detection (MRM Mode) LC->MS

          Caption: Optimized Solid Phase Extraction (SPE) workflow coupled with Biphenyl LC separation for NBOMe quantification.

          Quality Assurance & Self-Validation

          To ensure scientific integrity (E-E-A-T), the following controls must be embedded in every batch:

          • Ion Ratio Confirmation: For LC-MS/MS, the ratio between the Quantifier (428.0 > 121.1) and Qualifier (428.0 > 91.1) transitions must not deviate by more than ±20% from the calibrators.

          • Matrix Effect Evaluation: Post-extraction addition of standards must be compared to neat standards to calculate Ion Suppression. If suppression exceeds 25%, the SPE wash steps must be optimized.

          • Carryover Check: A blank solvent injection must follow the highest calibrator (20 ng/mL). No peak should be detected at the retention time of the analyte.

          References

          • Poklis, J. L., et al. (2015).[3] High Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of 2CC-NBOMe and 25I-NBOMe in Human Serum. Journal of Analytical Toxicology. Link

          • Casale, J. F., & Hays, P. A. (2012).[3] Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Isomers via GC-MS and GC-IRD. Microgram Journal. Link

          • UNODC. (2013). Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials (Includes sections on Phenethylamines/NBOMe). United Nations Office on Drugs and Crime.[4] Link

          • Stellpflug, S. J., et al. (2014). 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical case with confirmed use and analytic confirmation. Clinical Toxicology. Link

          • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2016). Recommendations. Link

          Sources

          Comparative Pharmacodynamics: 25I-NBOMe vs. 25I-NB4OMe at 5-HT2C Receptors

          [1]

          Executive Summary

          This technical guide analyzes the selectivity and pharmacological profile of 25I-NBOMe (the standard ortho-isomer) versus its 4-methoxy isomer (specifically 25I-NB4OMe , the para-isomer).

          Key Finding: The positioning of the methoxy group on the N-benzyl ring is the primary determinant of potency and affinity. While 25I-NBOMe acts as a super-potent, full agonist at 5-HT2A and a high-affinity agonist at 5-HT2C, the 25I-NB4OMe isomer exhibits a drastic loss of affinity (>100-fold reduction) and functional efficacy , rendering it essentially inactive in standard behavioral models (e.g., Head Twitch Response). This comparison highlights the critical "ortho-effect" required for stabilizing the ligand-receptor complex within the orthosteric binding pocket.

          Molecular Pharmacology & Structural Logic

          To understand the selectivity profile, we must first deconstruct the ligand-receptor interaction. The high potency of the NBOMe class relies on a specific conformation stabilized by the N-benzyl substituent.

          The "Ortho-Effect" Mechanism

          The 5-HT2A and 5-HT2C receptors share high homology in their orthosteric binding sites. The high affinity of 25I-NBOMe is driven by an intramolecular hydrogen bond between the protonated amine of the phenethylamine backbone and the oxygen of the 2-methoxy (ortho) group on the benzyl ring.

          • 25I-NBOMe (Active): The ortho-methoxy group locks the molecule into a folded conformation that fits perfectly into the receptor's hydrophobic cleft, interacting specifically with residues Phe339 (6.51) and Phe340 (6.52) in transmembrane domain 6.

          • 25I-NB4OMe (Inactive/Low Potency): Moving the methoxy group to the para (4) position disrupts this intramolecular hydrogen bond. The molecule adopts a more extended, energetically unfavorable conformation for the binding pocket. It loses the specific stabilization required to recruit Gq/11 signaling proteins effectively.

          Diagram 1: Structural Determinants of Affinity (SAR Logic)

          SAR_LogicLigandLigand StructureOrtho2-Methoxy (25I-NBOMe)(Ortho Position)Ligand->OrthoPara4-Methoxy (25I-NB4OMe)(Para Position)Ligand->ParaConf_ActiveConformation: Folded/Locked(Intramolecular H-Bond)Ortho->Conf_ActiveStabilizesConf_InactiveConformation: Extended(No H-Bond Stabilization)Para->Conf_InactiveFails to StabilizeReceptorReceptor Interaction(Phe339 / Phe340)Conf_Active->ReceptorOptimal FitConf_Inactive->ReceptorSteric Clash / Poor FitResult_HighHigh Affinity (Ki < 1 nM)Potent AgonismReceptor->Result_HighStrong ActivationResult_LowLow Affinity (Ki > 100 nM)Functional InactivityReceptor->Result_LowWeak/No Activation

          Caption: Structural Activity Relationship (SAR) illustrating how the position of the methoxy group dictates conformational stability and receptor affinity.

          Comparative Data Profile

          The following data aggregates binding affinities (

          
          
          Table 1: Binding Affinity and Selectivity
          CompoundSubstituent Position5-HT2A
          
          
          (nM)
          5-HT2C
          
          
          (nM)
          Selectivity (2A vs 2C)Functional Outcome
          25I-NBOMe Ortho (2-OMe)0.044 2.0 - 5.0 ~50-100x preference for 2AFull Agonist (Super-potent)
          25I-NB4OMe Para (4-OMe)~80 - 150 > 300 Low/Non-selectiveInactive / Very Weak Partial Agonist
          2C-I (Parent Amine)0.7~30ModeratePartial Agonist

          Interpretation: The para-isomer (25I-NB4OMe) is not a selective 5-HT2C agent. Instead, it represents a "broken" scaffold. The affinity for 5-HT2C drops significantly (from ~2 nM to >300 nM) when the methoxy is moved from the 2- to the 4-position.

          Experimental Protocols

          To verify these profiles in your own laboratory, use the following validated workflows. These protocols are designed to distinguish between high-affinity super-agonists and low-potency isomers.

          Protocol A: Radioligand Binding Assay (Affinity)

          Purpose: To determine

          • Membrane Preparation:

            • Use HEK293 cells stably expressing human 5-HT2C (edited isoform, non-edited can vary in affinity).

            • Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min.

          • Incubation:

            • Radioligand:

              
               (0.5 nM) is preferred for agonist labeling (high affinity state). Alternatively, use 
              
              
              for antagonist/total population binding.
            • Competitors: Prepare serial dilutions of 25I-NBOMe and 25I-NB4OMe (

              
               to 
              
              
              M).
            • Non-Specific Binding (NSB): Define using 10

              
              M Mianserin or Methysergide.
              
            • Incubate for 60 min at 37°C.

          • Filtration & Counting:

            • Rapidly filter through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce nonspecific binding of the hydrophobic NBOMe compounds.

            • Wash 3x with ice-cold buffer. Count via liquid scintillation.

          • Analysis:

            • Fit data to a one-site competition model. Calculate

              
               using the Cheng-Prusoff equation.
              
            • Validation Check: 25I-NBOMe must show

              
               nM to validate the system sensitivity.
              
          Protocol B: Functional IP-One / Ca2+ Flux Assay (Efficacy)

          Purpose: To determine if the compound activates the Gq-signaling pathway.

          • Cell Seeding:

            • Seed CHO-K1 cells expressing recombinant human 5-HT2C at 50,000 cells/well in 96-well black plates.

          • Dye Loading:

            • Incubate cells with Calcium-4 assay dye (Molecular Devices) or Fluo-4 AM for 45 min at 37°C.

          • Compound Addition:

            • Add 25I-NBOMe (Positive Control) and 25I-NB4OMe (Test) via automated fluidics (e.g., FLIPR).

          • Measurement:

            • Monitor fluorescence (Ex 485nm / Em 525nm) for 120 seconds.

            • Quantification: Calculate Area Under Curve (AUC) or Max Response relative to 10

              
              M 5-HT (Serotonin).
              
          Diagram 2: 5-HT2C Signaling Pathway & Experimental Readouts

          Signaling_PathwayAgonistAgonist(25I-NBOMe)Receptor5-HT2C Receptor(GPCR)Agonist->ReceptorBindsGqGq/11 ProteinReceptor->GqActivatesPLCPhospholipase C(PLC)Gq->PLCStimulatesPIP2PIP2PLC->PIP2HydrolyzesIP3IP3PIP2->IP3ProducesEREndoplasmicReticulumIP3->ERBinds IP3RCaCa2+ Release(FLIPR Signal)ER->CaFlux

          Caption: The Gq-mediated signaling cascade activated by 5-HT2C agonists, measurable via Calcium Flux assays.

          Implications for Drug Development

          For researchers investigating 5-HT2C for therapeutic indications (e.g., obesity, epilepsy) while avoiding 5-HT2A-mediated hallucinations:

          • Avoid the NBOMe Scaffold: The NBOMe scaffold is inherently biased toward 5-HT2A. Even modifications that reduce 2A affinity (like the 4-methoxy isomer) tend to reduce 2C affinity simultaneously.

          • Selectivity Windows: The 4-methoxy isomer demonstrates that steric bulk or polarity at the para-benzyl position is poorly tolerated by the receptor's orthosteric site.

          • Negative Control Utility: 25I-NB4OMe serves as an excellent negative control in in vivo studies (e.g., Head Twitch Response) to prove that behavioral effects are specific to the ortho-substitution pattern and not just lipophilicity or metabolic stability.

          References
          • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[1]51) and Phe340(6.[1]52) with superpotent N-benzyl phenethylamine agonists.[1] Molecular Pharmacology.

          • Hansen, M., Phonekeo, K., Paine, J. S., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.[2]

          • Halberstadt, A. L., & Geyer, M. A. (2014).[3] Effects of the hallucinogen 25I-NBOMe on the head twitch response in mice.[4][3][5][6][7][8] Neuropharmacology.

          • Cayman Chemical. (n.d.). 25I-NBOMe 4-methoxy isomer (hydrochloride) Product Information.

          ×

          Retrosynthesis Analysis

          AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

          One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

          Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

          Strategy Settings

          Precursor scoring Relevance Heuristic
          Min. plausibility 0.01
          Model Template_relevance
          Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
          Top-N result to add to graph 6

          Feasible Synthetic Routes

          Reactant of Route 1
          Reactant of Route 1
          25I-NBOMe 4-methoxy isomer (hydrochloride)
          Reactant of Route 2
          25I-NBOMe 4-methoxy isomer (hydrochloride)

          Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

          Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.